Irdabisant
Description
This compound has been used in trials studying Cognitive Impairment.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a histamine H3 receptor inverse agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
1005402-19-6 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1 |
InChI Key |
XUKROCVZGZNGSI-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Appearance |
Solid powder |
Other CAS No. |
1005402-19-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one CEP 26401 CEP-26401 CEP26401 irdabisant |
Origin of Product |
United States |
Foundational & Exploratory
Irdabisant (CEP-26401): A Technical Guide on its Mechanism of Action in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the mechanism of action of Irdabisant (CEP-26401), a potent, selective, and orally active histamine H3 receptor (H3R) antagonist and inverse agonist with significant penetration of the blood-brain barrier.[1] We will explore its molecular interactions, downstream signaling effects within the central nervous system (CNS), and the experimental methodologies used to characterize its pharmacological profile. The primary focus is on its role in modulating histaminergic and other key neurotransmitter systems, which underpins its potential therapeutic applications in cognitive and attentional disorders.[2]
Core Mechanism of Action: Histamine H3 Receptor Modulation
This compound's primary mechanism of action in the CNS is the potent and selective modulation of the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) predominantly coupled to the inhibitory Gi/o proteins.[3] A key feature of the H3R is its high constitutive activity, meaning it can signal spontaneously to inhibit cellular processes even without being bound by its endogenous agonist, histamine.[3]
This compound exhibits a dual pharmacological profile:
-
Antagonism: It competitively blocks the binding of histamine to the H3R, preventing histamine-mediated autoinhibition of neurotransmitter release.
-
Inverse Agonism: It binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its high constitutive activity.[3] This action further disinhibits the neuron, leading to a more robust increase in neurotransmitter release than antagonism alone.
This dual action effectively "turns off the brakes" on histaminergic neurons and other neurons where H3Rs are expressed.
Signaling Pathway
The H3R, as a Gi/o-coupled receptor, typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, this compound blocks this inhibitory signaling cascade.
Pharmacological Profile: Quantitative Data
This compound's potency and selectivity have been quantified through various in vitro and in vivo assays.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human H3R (recombinant) | 2.0 ± 1.0 nM | |
| Rat H3R (recombinant) | 7.2 ± 0.4 nM | ||
| Rat Brain Membranes | 2.7 ± 0.3 nM | ||
| Antagonist Activity (Kb,app) | Human H3R | 0.4 nM | |
| Rat H3R | 1.0 nM | ||
| Inverse Agonist Activity (EC50) | Human H3R | 1.1 nM | |
| Rat H3R | 2.0 nM |
Table 2: Selectivity and Off-Target Activity
| Target | Parameter | Value | Reference |
| hERG Channel | IC50 | 13.8 µM | |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | |
| Dopamine Transporter | Ki | 11 ± 2 µM | |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | |
| Cytochrome P450 (various) | IC50 | > 30 µM |
This compound demonstrates over 1,000-fold selectivity for the H3R compared to H1, H2, and H4 receptor subtypes.
Table 3: In Vivo Pharmacological Activity
| Model / Assay | Species | Parameter | Value / Dose Range | Reference |
| H3R Occupancy | Rat (oral) | OCC50 | 0.1 ± 0.003 mg/kg | |
| Rat Dipsogenia Model | Rat (oral) | ED50 | 0.06 mg/kg | |
| Social Recognition (Memory) | Rat (oral) | Effective Dose | 0.01 - 0.1 mg/kg | |
| Wakefulness Promotion | Rat (oral) | Effective Dose | 3 - 30 mg/kg | |
| Prepulse Inhibition (PPI) | Mouse (i.p.) | Effective Dose | 10 and 30 mg/kg |
Neurochemical Effects in the CNS
The primary consequence of H3R blockade by this compound is the enhanced release of multiple neurotransmitters crucial for arousal, cognition, and attention. This occurs via two main pathways:
-
Autoreceptor Blockade: H3Rs are located presynaptically on histaminergic neurons, where they function as autoreceptors to inhibit the synthesis and release of histamine. By blocking these autoreceptors, this compound disinhibits the histaminergic system, leading to increased histamine release into the synaptic cleft.
-
Heteroreceptor Blockade: H3Rs are also expressed as heteroreceptors on the terminals of non-histaminergic neurons. This compound's antagonism at these sites enhances the release of other key neurotransmitters, including:
-
Acetylcholine (ACh)
-
Dopamine (DA)
-
Norepinephrine (NE)
-
This broad neurochemical effect underlies the pro-cognitive and wake-promoting properties observed in preclinical models.
Key Experimental Protocols
The pharmacological characterization of this compound relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Displacement Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Methodology:
-
Preparation: Membranes are prepared from cells expressing recombinant human or rat H3Rs, or from rat brain tissue.
-
Incubation: A constant concentration of a specific H3R radioligand (e.g., [³H]-N-α-methylhistamine) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of this compound (the competitor compound) are added to the incubation mixture.
-
Separation & Counting: The reaction is terminated, and bound radioligand is separated from unbound. The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assays
-
Objective: To measure the functional activity of this compound as an antagonist and inverse agonist at the Gi/o-coupled H3R.
-
Methodology:
-
Principle: Activation of a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane when the receptor is active.
-
Inverse Agonism: Membranes expressing H3Rs are incubated with [³⁵S]GTPγS and increasing concentrations of this compound. A decrease in basal [³⁵S]GTPγS binding demonstrates inverse agonist activity by reducing the receptor's constitutive signaling. The EC50 is the concentration causing a half-maximal reduction in basal signal.
-
Antagonism: To measure antagonist activity, the assay is performed in the presence of a known H3R agonist (e.g., R-α-methylhistamine). This compound's ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured to determine its antagonist potency (Kb).
-
Rat Social Recognition Model
-
Objective: To assess the effect of this compound on short-term memory and cognition.
-
Methodology: This test is based on the natural tendency of adult rats to show more interest in a novel juvenile rat than a familiar one.
-
Acquisition Trial (T1): An adult test rat is placed in an arena with a juvenile rat for a short period (e.g., 4 minutes). The time the adult rat spends investigating the juvenile is recorded.
-
Drug Administration: this compound or vehicle is administered orally after T1.
-
Retention Interval: A delay period (e.g., 1-2 hours) is imposed, during which short-term memory naturally fades.
-
Retrieval Trial (T2): The adult rat is re-exposed to the familiar juvenile and a novel juvenile rat.
-
Analysis: The time spent investigating each juvenile is recorded. A rat with intact memory will spend significantly more time with the novel juvenile. A "recognition index" is calculated. An improvement in this index by this compound compared to vehicle indicates a pro-cognitive effect.
-
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action in the central nervous system is centered on the disinhibition of presynaptic H3 autoreceptors and heteroreceptors. This dual action leads to an enhanced release of histamine and other key neurotransmitters like acetylcholine and dopamine. This neurochemical profile provides a strong rationale for the cognition-enhancing and wake-promoting activities observed in preclinical studies, positioning this compound as a compound of interest for CNS disorders characterized by cognitive and attentional deficits.
References
The Discovery and Development of Irdabisant (CEP-26401): A Histamine H3 Receptor Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Discovery and Lead Optimization
Irdabisant was identified through a lead optimization effort focused on a series of pyridazin-3-one derivatives as H3R antagonists/inverse agonists. The goal was to develop a compound with high affinity and selectivity for the H3R, coupled with favorable pharmacokinetic properties for central nervous system (CNS) penetration. The chemical structure of this compound is 6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one HCl.
Pharmacological Profile
This compound is characterized by its high affinity for both human and rat H3 receptors. It exhibits potent antagonist and inverse agonist activity. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Binding Affinities and Functional Activity
| Parameter | Species/System | Value |
| Ki | Human H3R (recombinant) | 2.0 ± 1.0 nM |
| Rat H3R (recombinant) | 7.2 ± 0.4 nM | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | |
| Kb,app (Antagonist Activity) | Human H3R | 0.4 nM |
| Rat H3R | 1.0 nM | |
| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM |
| Rat H3R | 2.0 nM | |
| IC50 (hERG Inhibition) | 13.8 μM |
In Vivo Preclinical Efficacy
| Model | Species | Effect | Dose Range / ED50 |
| Rat Dipsogenia Model | Rat | Antagonism of H3R agonist-induced drinking | ED50 = 0.06 mg/kg (p.o.) |
| Rat Social Recognition | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg (p.o.) |
| Wakefulness | Rat | Wake-promoting activity | 3 - 30 mg/kg (p.o.) |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | Increased PPI | 10 and 30 mg/kg (i.p.) |
| H3R Occupancy (ex vivo) | Rat Cortical Slices | OCC50 = 0.1 ± 0.003 mg/kg (p.o.) |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This compound, as an inverse agonist, blocks the constitutive activity of the H3R and promotes the release of these neurotransmitters, which is thought to underlie its cognitive-enhancing and wake-promoting effects.
Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.
This compound Discovery and Development Workflow
The development of this compound followed a typical drug discovery and development pipeline, from initial hit identification to clinical trials.
Caption: this compound (CEP-26401) Discovery and Development Workflow.
Experimental Protocols
Radioligand Binding Displacement Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human and rat H3 receptors.
-
Method:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors, or from rat brain tissue, were used.
-
Membranes were incubated with a specific radioligand for the H3 receptor (e.g., [3H]-N-α-methylhistamine).
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assays
-
Objective: To assess the functional activity of this compound as an antagonist and inverse agonist at the H3 receptor.
-
Method:
-
Membrane preparations containing the H3 receptor were incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
For antagonist activity, the ability of this compound to block the stimulation of [³⁵S]GTPγS binding by an H3R agonist was measured.
-
For inverse agonist activity, the ability of this compound to decrease the basal level of [³⁵S]GTPγS binding in the absence of an agonist was measured.
-
The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
Data were analyzed to determine the Kb,app for antagonist activity and the EC50 for inverse agonist activity.
-
Rat Social Recognition Model
-
Objective: To evaluate the effect of this compound on short-term memory in rats.
-
Method:
-
Adult male rats were individually housed and allowed to acclimate to the testing room.
-
On the test day, an adult rat was presented with a juvenile rat for a short period (e.g., 5 minutes) and the duration of social investigation (e.g., sniffing, grooming) was recorded.
-
Following a specific inter-exposure interval (e.g., 30-120 minutes), the same juvenile rat was reintroduced to the adult rat, and the duration of social investigation was again recorded.
-
A reduction in investigation time during the second exposure is indicative of memory of the juvenile.
-
This compound or vehicle was administered orally at various doses prior to the first exposure.
-
The ability of this compound to enhance social recognition memory was assessed by observing a significant reduction in investigation time during the second exposure compared to vehicle-treated animals, especially at longer inter-exposure intervals where memory would normally decay.
-
Rat Dipsogenia Model
-
Objective: To confirm the in vivo H3R antagonist activity of this compound.
-
Method:
-
Water-satiated rats were used in the experiment.
-
An H3R agonist, such as R-α-methylhistamine, which induces a drinking response (dipsogenia), was administered to the rats.
-
This compound or vehicle was administered orally prior to the H3R agonist.
-
The volume of water consumed by the rats over a specific period was measured.
-
The ability of this compound to antagonize the H3R agonist-induced drinking was quantified, and the ED50 was determined.
-
Mouse Prepulse Inhibition (PPI) Test
-
Objective: To assess the potential antipsychotic-like activity of this compound.
-
Method:
-
Mice were placed in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
The test consisted of trials with a loud, startling stimulus (pulse) alone and trials where the pulse was preceded by a weaker, non-startling stimulus (prepulse).
-
Prepulse inhibition is the reduction in the startle response when the pulse is preceded by the prepulse.
-
This compound or vehicle was administered intraperitoneally before the test session.
-
The percentage of PPI was calculated for each animal. An increase in PPI is considered indicative of potential antipsychotic efficacy.
-
Clinical Development
This compound progressed into clinical development based on its promising preclinical profile. Phase I single and multiple ascending dose studies in healthy volunteers were completed to assess its safety, tolerability, and pharmacokinetics. These studies paved the way for the initiation of a Phase IIa proof-of-concept trial. One Phase I clinical trial (NCT01903824) investigated the central nervous system effects of this compound in healthy volunteers, comparing it with modafinil and donepezil.
Conclusion
This compound (CEP-26401) represents a well-characterized, potent, and selective histamine H3 receptor inverse agonist that emerged from a rigorous drug discovery and development program. Its robust preclinical efficacy in models of cognition and wakefulness, supported by a clear mechanism of action, highlighted its potential as a novel therapeutic agent. The comprehensive data gathered from in vitro, in vivo, and early clinical studies provide a solid foundation for understanding the pharmacological profile of this compound and its journey through the drug development process. This technical guide serves as a detailed resource for scientists and researchers in the field of CNS drug discovery.
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. process.st [process.st]
The Pharmacological Profile of Irdabisant: An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Irdabisant (also known as CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. This document details its binding affinity, functional activity, selectivity, and in vivo efficacy, supported by detailed experimental protocols and data presented in a clear, comparative format.
Introduction to this compound
This compound is a novel, orally active, and blood-brain barrier penetrant compound that has been investigated for its therapeutic potential in cognitive and sleep-wake disorders.[1] Its primary mechanism of action is the blockade of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By antagonizing the H3R, this compound increases the synaptic levels of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are crucial for arousal, attention, and cognitive processes.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |
| H3R | Human | Recombinant H3R-expressing systems | [3H]-Nα-methylhistamine | 2.0 ± 1.0 | [3] |
| H3R | Rat | Recombinant H3R-expressing systems | [3H]-Nα-methylhistamine | 7.2 ± 0.4 | [3] |
| H3R | Rat | Brain membranes | [3H]-Nα-methylhistamine | 2.7 ± 0.3 | [3] |
Table 2: Functional Activity of this compound at the H3 Receptor
| Activity | Species | Assay | Parameter | Value (nM) | Reference |
| Antagonist Activity | Human | [35S]GTPγS Binding | Kb, app | 0.4 | |
| Antagonist Activity | Rat | [35S]GTPγS Binding | Kb, app | 1.0 | |
| Inverse Agonist Activity | Human | [35S]GTPγS Binding | EC50 | 1.1 | |
| Inverse Agonist Activity | Rat | [35S]GTPγS Binding | EC50 | 2.0 |
Table 3: Selectivity Profile of this compound
| Off-Target | Species | Parameter | Value | Reference |
| hH1R, hH2R, hH4R | Human | Selectivity Fold | >1000-fold over H3R | |
| Muscarinic M2 Receptor | Not Specified | Ki | 3.7 ± 0.0 µM | |
| Adrenergic α1A Receptor | Not Specified | Ki | 9.8 ± 0.3 µM | |
| Dopamine Transporter | Not Specified | Ki | 11 ± 2 µM | |
| Norepinephrine Transporter | Not Specified | Ki | 10 ± 1 µM | |
| hERG Channel | Human | IC50 | 13.8 µM | |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Human | IC50 | >30 µM |
Table 4: In Vivo Efficacy of this compound
| Model | Species | Effect | Dose Range | Reference |
| Rat Dipsogenia Model | Rat | Antagonism of R-α-methylhistamine-induced drinking | ED50 = 0.06 mg/kg, p.o. | |
| Rat Social Recognition Model | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg, p.o. | |
| Wakefulness Assessment | Rat | Wake-promoting | 3 - 30 mg/kg, p.o. | |
| Prepulse Inhibition (PPI) | Mouse (DBA/2NCrl) | Increased PPI | 10 and 30 mg/kg, i.p. |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by its endogenous agonist, histamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Detailed Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the histamine H3 receptor using a competitive radioligand binding assay.
Objective: To quantify the affinity of a test compound (this compound) for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human H3 receptor or rat brain cortex membranes.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound) or vehicle for total binding or non-specific binding control.
-
A fixed concentration of [3H]-NAMH (typically at or near its Kd value).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay for Functional Activity
This protocol describes the method for assessing the functional activity of this compound as an antagonist and inverse agonist at the H3 receptor.
Objective: To measure the ability of a test compound to modulate G-protein activation by the H3 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the H3 receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G-proteins in their inactive state.
-
Test Compound: this compound.
-
Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine).
-
Filtration System: As described for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare receptor-containing membranes as described previously.
-
Assay Setup (Inverse Agonist Mode):
-
Pre-incubate membranes with increasing concentrations of this compound.
-
Add GDP and [35S]GTPγS.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate membranes with increasing concentrations of this compound.
-
Add a fixed concentration of the H3R agonist.
-
Add GDP and [35S]GTPγS.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Inverse Agonism: Plot the decrease in basal [35S]GTPγS binding against the concentration of this compound to determine the EC50.
-
Antagonism: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50, from which the Kb can be calculated.
-
Rat Social Recognition Test for Cognitive Enhancement
This in vivo protocol is used to evaluate the effects of this compound on short-term memory in rats.
Objective: To assess the ability of a test compound to enhance a rat's memory of a juvenile conspecific.
Animals: Adult male rats and juvenile male rats.
Apparatus: Standard rat cages.
Procedure:
-
Acclimation: Acclimate the adult rats to the testing room and individual testing cages.
-
Drug Administration: Administer this compound or vehicle to the adult rats via the desired route (e.g., oral gavage) at a specified time before the first trial.
-
Trial 1 (T1 - Familiarization):
-
Place a juvenile rat into the home cage of the adult rat.
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) over a set period (e.g., 5 minutes).
-
Remove the juvenile rat.
-
-
Inter-Trial Interval (ITI): A delay period (e.g., 2 hours) during which the adult rat is left undisturbed in its home cage. This duration is typically chosen to be long enough for the adult rat to forget the juvenile under vehicle conditions.
-
Trial 2 (T2 - Recognition):
-
Re-introduce the same juvenile rat (for the memory test) or a novel juvenile rat (as a control) into the adult rat's cage.
-
Record the investigation time as in Trial 1.
-
-
Data Analysis:
-
A significant reduction in investigation time during T2 compared to T1 for the same juvenile indicates that the adult rat remembers the juvenile.
-
A drug is considered to have a memory-enhancing effect if the investigation time for the familiar juvenile in the drug-treated group is significantly lower than that in the vehicle-treated group, where memory is expected to have faded.
-
Caption: Experimental Workflow for the Rat Social Recognition Test.
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist with a well-characterized pharmacological profile. Its high affinity for the H3R, coupled with excellent selectivity over other receptors, minimizes the potential for off-target effects. In vitro functional assays confirm its ability to block and constitutively inhibit the H3 receptor. Furthermore, in vivo studies in rodent models demonstrate its efficacy in enhancing cognition and promoting wakefulness at low doses. These properties make this compound a compelling candidate for further investigation in the treatment of disorders characterized by cognitive deficits and excessive daytime sleepiness. This guide provides the foundational data and methodologies for researchers in the field of pharmacology and drug development to further explore the potential of this compound and other H3 receptor modulators.
References
Irdabisant (CEP-26401): A Comprehensive Technical Overview of In Vitro and In Vivo Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant, also known as CEP-26401, is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that has been investigated for its potential therapeutic applications in cognitive and attentional disorders.[1][2] As a blood-brain barrier penetrant, this compound modulates the histaminergic system, leading to enhanced neurotransmitter release and subsequent effects on wakefulness and cognitive functions.[3][4] This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
In Vitro Properties
This compound demonstrates high affinity and potent functional activity at both rat and human histamine H3 receptors. Its in vitro profile is characterized by its dual action as both an antagonist, blocking the action of agonists, and an inverse agonist, reducing the constitutive activity of the receptor.[3]
Binding Affinity and Functional Activity
The binding affinity (Ki) and functional activity (Kb,app and EC50) of this compound have been determined in various in vitro assays, as summarized in the table below.
| Parameter | Species/System | Value (nM) | Reference |
| Binding Affinity (Ki) | |||
| Rat H3R (recombinant) | 7.2 ± 0.4 | ||
| Human H3R (recombinant) | 2.0 ± 1.0 | ||
| Rat Brain Membranes | 2.7 ± 0.3 | ||
| Antagonist Activity (Kb, app) | |||
| Rat H3R | 1.0 | ||
| Human H3R | 0.4 | ||
| Inverse Agonist Activity (EC50) | |||
| Rat H3R | 2.0 | ||
| Human H3R | 1.1 |
Selectivity Profile
This compound exhibits high selectivity for the histamine H3 receptor over other histamine receptor subtypes and a broad panel of other receptors, ion channels, and transporters. This selectivity minimizes the potential for off-target effects.
| Target | Parameter | Value | Reference |
| hH1, hH2, hH4 Receptors | Ki | >1000-fold selectivity | |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | |
| Dopamine Transporter | Ki | 11 ± 2 µM | |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 µM | |
| hERG Channel | IC50 | 13.8 µM | |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | >30 µM |
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist and inverse agonist at presynaptic histamine H3 autoreceptors and heteroreceptors. By blocking these receptors, it disinhibits the synthesis and release of histamine and other neurotransmitters such as acetylcholine and norepinephrine, which are crucial for arousal and cognitive processes. The inverse agonism of this compound is particularly important as H3 receptors exhibit high constitutive activity.
Caption: Mechanism of action of this compound at the synapse.
The histamine H3 receptor is coupled to Gi/o proteins, and its activation typically leads to inhibitory effects on cellular processes. This compound, by acting as an antagonist/inverse agonist, is expected to inhibit downstream signaling pathways such as the phospholipase A2 (PLA2) mediated release of arachidonic acid and modulate the PI3K/Akt/GSK-3β axis.
Caption: Postulated downstream signaling pathways affected by this compound.
In Vivo Properties
This compound has demonstrated efficacy in various preclinical animal models, showcasing its potential for cognition enhancement and wake-promotion.
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, indicating good oral bioavailability and central nervous system penetration.
| Species | Administration | t1/2 (h) | Bioavailability (F%) | Reference |
| Rat | i.v. | 2.6 | - | |
| p.o. | - | High | ||
| Dog | i.v. | 2.9 | - | |
| Monkey | i.v. | 5.4 | - | |
| p.o. | - | High |
In Vivo Efficacy
This compound has shown potent effects in rodent models of cognition and wakefulness.
| Model | Species | Dosing (mg/kg, p.o.) | Effect | ED50/Effective Dose | Reference |
| Rat Dipsogenia (R-α-methylhistamine-induced drinking) | Rat | 0.01 - 0.3 | Dose-dependent inhibition of drinking | 0.06 mg/kg | |
| Rat Social Recognition | Rat | 0.01 - 0.1 | Improved performance (short-term memory enhancement) | 0.01 - 0.1 mg/kg | |
| Wakefulness (EEG) | Rat | 3 - 30 | Wake-promoting activity | 3 - 30 mg/kg | |
| Prepulse Inhibition (PPI) | DBA/2NCrl Mice | 10 - 30 (i.p.) | Increased PPI | 10 - 30 mg/kg |
Experimental Protocols
In Vitro Assays
Radioligand Binding Displacement Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Methodology:
-
Membranes from cells expressing recombinant rat or human H3 receptors, or from rat brain tissue, are prepared.
-
Membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Displacement Assay.
[35S]GTPγS Binding Assays
-
Objective: To determine the functional activity (antagonist and inverse agonist) of this compound.
-
Methodology:
-
Membranes from cells expressing H3 receptors are used.
-
Antagonist activity: Membranes are incubated with a known H3R agonist, [35S]GTPγS, and increasing concentrations of this compound. The ability of this compound to block agonist-stimulated [35S]GTPγS binding is measured.
-
Inverse agonist activity: Membranes are incubated with [35S]GTPγS and increasing concentrations of this compound in the absence of an agonist. The ability of this compound to decrease basal [35S]GTPγS binding (due to constitutive receptor activity) is measured.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Kb,app (for antagonism) and EC50 (for inverse agonism) values are determined from concentration-response curves.
-
In Vivo Models
Rat Dipsogenia Model
-
Objective: To assess the in vivo H3R antagonist activity of this compound.
-
Methodology:
-
Rats are administered various doses of this compound orally.
-
After a set time, the H3R agonist R-α-methylhistamine is administered, which induces a drinking response (dipsogenia).
-
The amount of water consumed by the rats over a specific period is measured.
-
The ability of this compound to antagonize the agonist-induced drinking is quantified, and an ED50 value is calculated.
-
Rat Social Recognition Model
-
Objective: To evaluate the effect of this compound on short-term memory.
-
Methodology:
-
An adult rat is first exposed to a juvenile rat for a short period.
-
After a delay, during which the adult rat is treated with this compound or vehicle, it is re-exposed to the same juvenile rat and a novel juvenile rat.
-
The time the adult rat spends investigating each juvenile is recorded.
-
A reduction in the investigation time of the familiar juvenile compared to the novel one indicates memory of the first encounter.
-
Improved performance in this compound-treated animals suggests enhanced short-term memory.
-
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist and inverse agonist with a promising preclinical profile. Its ability to penetrate the blood-brain barrier and modulate key neurotransmitter systems involved in arousal and cognition has been demonstrated in a variety of in vitro and in vivo studies. The data presented in this technical guide highlights the potential of this compound as a therapeutic agent for disorders characterized by cognitive deficits and excessive sleepiness. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1005402-19-6 | Benchchem [benchchem.com]
The Effect of Irdabisant on Histamine Release in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that readily crosses the blood-brain barrier.[1][2][3] By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, this compound effectively increases the synthesis and release of histamine in key brain regions, including the prefrontal cortex.[4] This enhanced histaminergic tone leads to the subsequent release of other neurotransmitters, such as acetylcholine and dopamine, which are crucial for cognitive processes like wakefulness, attention, and memory.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its pharmacological properties, and detailed experimental protocols for assessing its effect on histamine release in the prefrontal cortex using in vivo microdialysis.
Introduction: The Role of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It primarily functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. The H3 receptor also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Notably, the H3 receptor exhibits high constitutive activity, meaning it can signal even in the absence of an agonist.
This compound, as an inverse agonist, not only blocks the effects of endogenous histamine at the H3 receptor but also reduces its constitutive activity. This dual action leads to a robust disinhibition of histaminergic neurons and a significant increase in histamine release.
Pharmacological Profile of this compound
This compound demonstrates high affinity and selectivity for both human and rat histamine H3 receptors. Its potent inverse agonist activity makes it a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Species | Value (nM) | Reference |
| Ki (Binding Affinity) | Human H3R | 2.0 | |
| Rat H3R | 7.2 | ||
| Rat Brain Membranes | 2.7 ± 0.3 | ||
| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 | |
| Rat H3R | 2.0 | ||
| Kb,app (Antagonist Activity) | Human H3R | 0.4 | |
| Rat H3R | 1.0 |
Table 2: In Vivo Pharmacological Data for this compound in Rodent Models
| Model/Effect | Species | Effective Dose Range | Reference |
| H3R Occupancy (OCC50) in cortical slices | Rat | 0.1 ± 0.003 mg/kg (p.o.) | |
| Antagonism of H3R agonist-induced drinking | Rat | ED50 = 0.06 mg/kg (p.o.) | |
| Improved short-term memory (social recognition) | Rat | 0.01 - 0.1 mg/kg (p.o.) | |
| Wake-promoting activity | Rat | 3 - 30 mg/kg (p.o.) | |
| Increased prepulse inhibition (PPI) | Mouse | 10 and 30 mg/kg (i.p.) |
Signaling Pathways
The histamine H3 receptor, being coupled to Gi/o proteins, initiates a cascade of intracellular events upon activation that ultimately inhibit neurotransmitter release. This compound, by acting as an inverse agonist, counteracts these signaling pathways.
Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of this compound.
Experimental Protocol: In Vivo Microdialysis
The following protocol details the methodology for measuring histamine release in the prefrontal cortex of freely moving rats following the administration of this compound.
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
Surgical Procedure
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).
-
Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame.
-
Guide Cannula Implantation: Surgically implant a guide cannula (CMA 12, Harvard Apparatus) targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates: AP +3.2 mm, ML ±0.6 mm from bregma, and DV -2.5 mm from the dura.
-
Anchoring: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Recovery: Allow the animals to recover for 5-7 days post-surgery.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (CMA 12, 2 mm membrane, 20 kDa cutoff, Harvard Apparatus) through the guide cannula into the mPFC.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 4 KCl, 2.2 CaCl2, pH 7.4) at a constant flow rate of 1.0 µL/min using a microinfusion pump.
-
Stabilization: Allow a stabilization period of at least 2 hours before sample collection.
-
Baseline Collection: Collect at least four baseline samples (20-minute fractions) to establish basal histamine levels.
-
This compound Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, i.p.).
-
Sample Collection: Continue to collect dialysate samples in 20-minute fractions for at least 3 hours post-administration.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
Histamine Analysis (HPLC with Fluorescence Detection)
-
Derivatization: Derivatize the histamine in the dialysate samples with o-phthalaldehyde (OPA) to form a fluorescent product.
-
Chromatographic Separation: Inject the derivatized samples into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.
-
Fluorescence Detection: Use a fluorescence detector with an excitation wavelength of 360 nm and an emission wavelength of 450 nm to quantify the histamine-OPA derivative.
-
Quantification: Determine the concentration of histamine in each sample by comparing the peak area to a standard curve generated from known concentrations of histamine.
Data Analysis
Express the results as a percentage of the mean basal histamine concentration. Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test for individual comparisons.
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis to measure histamine release.
Expected Results and Discussion
Therefore, it is anticipated that a microdialysis study conducted as described above would demonstrate a dose-dependent increase in extracellular histamine levels in the prefrontal cortex following this compound administration. The magnitude and duration of this effect would be expected to correlate with the pharmacokinetic profile of the compound.
Conclusion
This compound is a potent histamine H3 receptor inverse agonist that effectively enhances histaminergic neurotransmission in the prefrontal cortex. The in vivo microdialysis technique provides a robust method for quantifying the effects of this compound on histamine release. The detailed protocol provided in this guide serves as a foundation for researchers to investigate the neurochemical effects of this compound and other H3 receptor modulators, contributing to a better understanding of their therapeutic potential for cognitive and other neurological disorders.
References
- 1. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Irdabisant in Modulating Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist with significant potential for modulating various neurotransmitter systems. By blocking the constitutively active H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in brain regions critical for cognition and wakefulness. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, and its effects on downstream signaling pathways and neurotransmitter release. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of non-histaminergic neurons.[1] Its constitutive activity tonically inhibits the synthesis and release of histamine and other neurotransmitters. This compound, by acting as a potent antagonist and inverse agonist at the H3R, disinhibits these systems, leading to increased neuronal firing and neurotransmitter release.[1][2] This mechanism of action underlies its observed pro-cognitive and wake-promoting effects in preclinical models, suggesting its therapeutic potential for cognitive and attentional disorders, including schizophrenia.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action at the histamine H3 receptor as both a competitive antagonist and an inverse agonist. As an antagonist, it blocks the binding of endogenous histamine to the H3R. As an inverse agonist, it reduces the constitutive, agonist-independent activity of the receptor. This dual action effectively removes the tonic inhibitory control exerted by H3Rs on various neuronal populations.
Signaling Pathways
The H3R primarily couples to the Gi/o family of G proteins, which, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound's antagonism and inverse agonism at the H3R counteracts this inhibitory signaling cascade.
Caption: this compound's mechanism of action at the H3R.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Species | Receptor | Assay Type | Parameter | Value | Reference(s) |
| Human | H3R | Radioligand Binding ([³H]-NAMH) | Kᵢ | 2.0 ± 1.0 nM | |
| Rat | H3R | Radioligand Binding ([³H]-NAMH) | Kᵢ | 7.2 ± 0.4 nM | |
| Rat | H3R (Brain Membranes) | Radioligand Binding ([³H]-NAMH) | Kᵢ | 2.7 ± 0.3 nM | |
| Human | H3R | GTPγS Binding | Kb,app (Antagonist) | 0.4 nM | |
| Rat | H3R | GTPγS Binding | Kb,app (Antagonist) | 1.0 nM | |
| Human | H3R | GTPγS Binding | EC₅₀ (Inverse Agonist) | 1.1 nM | |
| Rat | H3R | GTPγS Binding | EC₅₀ (Inverse Agonist) | 2.0 nM |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Endpoint | Dose Range (p.o.) | Effect | Reference(s) |
| Social Recognition | Rat | Improved short-term memory | 0.01 - 0.1 mg/kg | Potent enhancement of sensory memory | |
| Dipsogenia (RAMH-induced) | Rat | Antagonism of drinking response | ED₅₀ = 0.06 mg/kg | Dose-dependent inhibition | |
| Wakefulness | Rat | Increased wakefulness | 3 - 30 mg/kg | ~90% wakefulness for up to 3 hours | |
| Prepulse Inhibition | DBA/2NCrl Mouse | Increased PPI | 10 and 30 mg/kg (i.p.) | Significant increase in PPI |
Table 3: Selectivity Profile of this compound
| Target | Parameter | Value | Reference(s) |
| hERG Channel | IC₅₀ | 13.8 µM | |
| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 µM | |
| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 µM | |
| Dopamine Transporter | Kᵢ | 11 ± 2 µM | |
| Norepinephrine Transporter | Kᵢ | 10 ± 1 µM | |
| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 µM | |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | >30 µM | |
| Panel of 418 GPCRs, ion channels, transporters, enzymes | Selectivity | >1000-fold |
Modulation of Neurotransmitter Systems
This compound's primary mechanism of enhancing neurotransmission is through the blockade of H3 heteroreceptors located on the presynaptic terminals of various non-histaminergic neurons. This leads to a disinhibition of their respective neurotransmitter release.
Caption: this compound's modulation of neurotransmitter release.
Histamine
By acting on H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain.
Acetylcholine
This compound enhances the release of acetylcholine by blocking H3 heteroreceptors on cholinergic nerve terminals. This effect is particularly relevant for its pro-cognitive properties.
Dopamine
Blockade of H3 heteroreceptors on dopaminergic neurons by this compound leads to an increased release of dopamine. This may contribute to its effects on attention and motivation.
Norepinephrine
This compound is also expected to increase the release of norepinephrine via antagonism of H3 heteroreceptors on noradrenergic neurons.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay ([³H]-Nα-methylhistamine)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor.
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human H3R or from rat brain tissue are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of the radioligand [³H]-Nα-methylhistamine and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to act as an antagonist or inverse agonist at the H3R by quantifying its effect on G-protein activation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3R are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound. To assess antagonist activity, a fixed concentration of an H3R agonist is also included.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.
-
Data Analysis: For inverse agonist activity, the EC₅₀ value is determined from the concentration-response curve. For antagonist activity, the Kₑ value is calculated from the shift in the agonist concentration-response curve.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the aCSF and are collected in timed fractions.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels following the administration of this compound are expressed as a percentage of the baseline levels.
Rat Social Recognition Test
This behavioral model assesses short-term memory and the pro-cognitive effects of compounds.
Methodology:
-
Habituation: An adult rat is habituated to a test cage.
-
First Exposure: A juvenile rat is introduced into the cage, and the time the adult rat spends investigating the juvenile is recorded.
-
Treatment: The adult rat is administered this compound or a vehicle.
-
Second Exposure: After a set inter-exposure interval, the same juvenile rat is reintroduced, and the investigation time is recorded again. A reduction in investigation time indicates memory of the juvenile.
R-α-methylhistamine (RAMH)-Induced Dipsogenia
This in vivo model assesses the antagonist activity of compounds at the H3R.
Methodology:
-
Treatment: Rats are pre-treated with this compound or vehicle.
-
Agonist Challenge: The H3R agonist RAMH is administered, which induces a drinking behavior (dipsogenia).
-
Measurement: The volume of water consumed over a specific period is measured.
-
Data Analysis: The ability of this compound to block the RAMH-induced drinking is quantified to determine its in vivo antagonist potency (ED₅₀).
Prepulse Inhibition (PPI) Test
This model is used to assess sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
Methodology:
-
Apparatus: A startle chamber equipped with a sensor to measure the startle response and a speaker to deliver acoustic stimuli.
-
Procedure: The mouse (DBA/2NCrl strain is often used for its low baseline PPI) is placed in the chamber. A weak acoustic stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).
-
Measurement: The startle response is measured with and without the prepulse.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse. The effect of this compound on PPI is then evaluated.
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action that leads to the enhancement of several key neurotransmitter systems in the brain. The quantitative data from in vitro and in vivo studies demonstrate its high potency and selectivity for the H3R, as well as its efficacy in preclinical models of cognition and wakefulness. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. The continued exploration of H3R antagonists like this compound holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.
References
Preclinical Profile of Irdabisant: A Histamine H3 Receptor Antagonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist that has demonstrated significant potential for cognitive enhancement in a range of preclinical models.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, including acetylcholine, dopamine, and norepinephrine.[3][4] By blocking the inhibitory effects of the H3 receptor, this compound increases the synaptic levels of these neurotransmitters, offering a promising therapeutic strategy for treating cognitive deficits associated with various neurological and psychiatric disorders.[5] This technical guide provides a comprehensive overview of the preclinical evidence supporting the cognitive-enhancing effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency, selectivity, and efficacy in various assays and animal models.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Species | System | Value |
| Ki | Rat | Brain Membranes | 2.7 ± 0.3 nM |
| Rat | Recombinant H3R | 7.2 ± 0.4 nM | |
| Human | Recombinant H3R | 2.0 ± 1.0 nM | |
| Kb,app (Antagonist Activity) | Rat | Recombinant H3R | 1.0 nM |
| Human | Recombinant H3R | 0.4 nM | |
| EC50 (Inverse Agonist Activity) | Rat | Recombinant H3R | 2.0 nM |
| Human | Recombinant H3R | 1.1 nM |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Model | Species | Parameter | Route | Value |
| Ex Vivo Binding | Rat | OCC50 | p.o. | 0.1 ± 0.003 mg/kg |
| Rat Dipsogenia Model | Rat | ED50 | p.o. | 0.06 mg/kg |
| Rat Social Recognition | Rat | Effective Dose Range | p.o. | 0.01 - 0.1 mg/kg |
| Prepulse Inhibition | Mouse (DBA/2NCrl) | Effective Dose Range | i.p. | 10 - 30 mg/kg |
| Wake Promotion | Rat | Effective Dose Range | p.o. | 3 - 30 mg/kg |
Key Experimental Protocols
This section details the methodologies for the pivotal preclinical experiments that have been instrumental in characterizing the cognitive-enhancing properties of this compound.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
-
Preparation of Membranes: Membranes were prepared from rat brain tissue or from cells recombinantly expressing either rat or human H3 receptors.
-
Assay Conditions: The assays were performed in a buffer solution containing the prepared membranes, a specific radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of this compound.
-
Incubation and Detection: After incubation to allow for binding equilibrium, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from competition binding curves using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay was used to assess the antagonist and inverse agonist activity of this compound at the H3 receptor.
-
Principle: G-protein coupled receptor (GPCR) activation stimulates the binding of GTP to the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G-proteins.
-
Methodology: Membranes expressing the H3 receptor were incubated with [³⁵S]GTPγS in the presence of varying concentrations of this compound, either alone (to measure inverse agonist activity) or in the presence of an H3 receptor agonist (to measure antagonist activity).
-
Data Analysis: The amount of bound [³⁵S]GTPγS was determined by scintillation counting. EC50 values for inverse agonism and Kb,app values for antagonism were derived from the resulting concentration-response curves.
Rat Social Recognition Test
This behavioral paradigm assesses short-term memory in rats.
-
Habituation: Adult male rats were individually habituated to a testing arena.
-
Sample Phase (T1): A juvenile rat was placed in the arena with the adult rat for a short period (e.g., 4 minutes), allowing for social investigation.
-
Inter-Trial Interval (ITI): Following the sample phase, the juvenile was removed, and an ITI of a specific duration (e.g., 60 minutes) was observed. During this time, the adult rat was administered either vehicle or this compound.
-
Test Phase (T2): The same juvenile rat was reintroduced to the arena, and the duration of social investigation by the adult rat was recorded for a set period (e.g., 4 minutes).
-
Endpoint: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile. Cognitive enhancers like this compound are expected to increase the difference in investigation time between T1 and T2, particularly after a longer ITI where memory would typically fade.
Rat Dipsogenia Model
This in vivo model is used to assess the functional antagonism of central H3 receptors.
-
Principle: Administration of an H3 receptor agonist, such as R-α-methylhistamine (RAMH), induces a drinking response (dipsogenia) in rats.
-
Procedure: Rats were pre-treated with either vehicle or this compound at various doses. Subsequently, RAMH was administered to induce drinking behavior.
-
Measurement: The volume of water consumed over a specific period was measured.
-
Outcome: The ability of this compound to block the RAMH-induced drinking response demonstrates its in vivo H3 receptor antagonist activity.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a cognitive process that is deficient in disorders like schizophrenia.
-
Apparatus: Animals were placed in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: The test consisted of different trial types presented in a pseudo-random order: a startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).
-
Measurement: The startle response (a whole-body flinch) was measured.
-
Calculation: PPI was calculated as the percentage reduction in the startle response when the startling pulse was preceded by the prepulse.
-
Effect of this compound: this compound was shown to increase PPI in a mouse strain with naturally low PPI, suggesting its potential to ameliorate sensorimotor gating deficits.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are rooted in its ability to modulate neuronal signaling pathways by antagonizing the histamine H3 receptor.
Caption: this compound's mechanism of action at the histamine H3 receptor.
Caption: Experimental workflow for the rat social recognition test.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a cognitive-enhancing agent. Its high affinity and potent antagonist/inverse agonist activity at the histamine H3 receptor translate into robust in vivo efficacy in animal models of memory and sensorimotor gating. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other H3 receptor modulators. The elucidation of its mechanism of action, involving the disinhibition of key neurotransmitter systems, further supports its therapeutic potential for a range of cognitive disorders. Further research will be crucial to fully understand the clinical utility of this compound in patient populations.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Investigating the Therapeutic Potential of Irdabisant for Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system, significant unmet needs remain, particularly concerning cognitive and negative symptoms. This has spurred the investigation of novel therapeutic targets, among which the histamine H3 receptor (H3R) has emerged as a promising candidate. Irdabisant (CEP-26401), a potent and selective H3R inverse agonist, has demonstrated procognitive and potential antipsychotic effects in preclinical studies. This technical guide provides an in-depth overview of the therapeutic potential of this compound for schizophrenia, summarizing key preclinical data, detailing experimental methodologies, and outlining the underlying signaling pathways.
Introduction: The Rationale for Targeting the Histamine H3 Receptor in Schizophrenia
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine, acetylcholine, and glutamate.[1][2] Inverse agonism of the H3R is hypothesized to disinhibit the release of these neurotransmitters in brain regions critical for cognition and executive function, such as the prefrontal cortex.[1] This mechanism offers a novel approach to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current dopamine D2 receptor antagonists.
This compound (CEP-26401) is a novel, orally active, and brain-penetrant H3R inverse agonist with high affinity and selectivity.[3][4] Preclinical evidence suggests that this compound possesses cognition-enhancing and wake-promoting properties, making it a compelling candidate for further investigation as a primary or adjunctive therapy for schizophrenia.
Mechanism of Action: Histamine H3 Receptor Inverse Agonism
This compound acts as an inverse agonist at the histamine H3 receptor. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. The H3 receptor exhibits constitutive activity, meaning it can signal even in the absence of an agonist. This compound reduces this basal level of signaling activity.
The H3 receptor is coupled to the Gi/o family of G-proteins. Upon activation by histamine (agonist), the Gi/o pathway is initiated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. As an inverse agonist, this compound reverses this process, leading to an increase in adenylyl cyclase activity and subsequent downstream signaling that promotes neurotransmitter release.
Preclinical Evidence for this compound in Schizophrenia Models
Receptor Binding and Affinity
This compound demonstrates high affinity and selectivity for the histamine H3 receptor across different species.
| Parameter | Species | Value | Reference |
| Ki (nM) | Human H3R | 2.0 ± 1.0 | |
| Ki (nM) | Rat H3R | 7.2 ± 0.4 | |
| Ki (nM) | Rat Brain Membranes | 2.7 ± 0.3 | |
| EC50 (nM) (Inverse Agonist Activity) | Human H3R | 1.1 | |
| EC50 (nM) (Inverse Agonist Activity) | Rat H3R | 2.0 | |
| Kb,app (nM) (Antagonist Activity) | Human H3R | 0.4 | |
| Kb,app (nM) (Antagonist Activity) | Rat H3R | 1.0 |
In Vivo Efficacy in Animal Models
The PPI test is a widely used paradigm to assess sensorimotor gating deficits, a core feature of schizophrenia. This compound has been shown to dose-dependently increase PPI in a mouse model relevant to schizophrenia.
| Animal Model | Compound | Dose (mg/kg, i.p.) | Effect on PPI | Reference |
| DBA/2NCrl Mice | This compound | 10 | Increased | |
| DBA/2NCrl Mice | This compound | 30 | Increased | |
| DBA/2NCrl Mice | Risperidone (comparator) | 0.3 | Increased | |
| DBA/2NCrl Mice | Risperidone (comparator) | 1 | Increased | |
| DBA/2NCrl Mice | This compound + Risperidone | 3 + 0.1 (subefficacious doses) | Increased |
Deficits in social cognition are a key aspect of the negative symptoms of schizophrenia. The social recognition test in rodents evaluates short-term social memory.
| Animal Model | Compound | Dose (mg/kg, p.o.) | Effect on Social Recognition | Reference |
| Rat | This compound | 0.01 - 0.1 | Improved performance |
Experimental Protocols
Prepulse Inhibition (PPI) Test in Mice
Objective: To assess sensorimotor gating by measuring the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the whole-body startle reflex.
Procedure:
-
Animal Acclimation: Individually house male DBA/2NCrl mice and allow them to acclimate to the testing room for at least 30 minutes before the experiment.
-
Chamber Acclimation: Place a mouse into the startle chamber and allow a 5-minute acclimation period with continuous background white noise (e.g., 65 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order. The inter-trial interval should be variable (e.g., 10-30 seconds). Trial types include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB white noise for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus at different intensities (e.g., 70, 80, 85 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity using the formula: %PPI = 100 x [(Startle amplitude on pulse-alone trial) – (Startle amplitude on prepulse-pulse trial)] / (Startle amplitude on pulse-alone trial).
Social Recognition Test in Rats
Objective: To evaluate short-term social memory by assessing the decline in investigation of a familiar juvenile rat compared to a novel one.
Apparatus: A standard open-field arena.
Procedure:
-
Habituation: Habituate an adult test rat to the open-field arena for a set period (e.g., 30 minutes) for several days prior to testing.
-
First Exposure (T1): Place a juvenile stimulus rat into the arena with the adult test rat for a defined period (e.g., 4 minutes). Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.
-
Inter-exposure Interval: Remove the juvenile rat for a specific interval (e.g., 60 minutes).
-
Second Exposure (T2): Re-introduce the same juvenile rat to the adult test rat for the same duration as T1. Record the duration of social investigation.
-
Data Analysis: A significant reduction in investigation time during T2 compared to T1 indicates recognition of the familiar juvenile. The effect of this compound (administered prior to T1) is assessed by its ability to enhance this recognition, i.e., produce a more pronounced decrease in investigation time at T2.
Clinical Development and Future Directions
While preclinical data for this compound in models of schizophrenia are promising, clinical data in a patient population are limited. A meta-analysis of several H3R antagonists/inverse agonists in schizophrenia has shown some potential for improving cognitive and depressive symptoms, though the results were not consistent across all compounds and studies.
Studies with this compound in healthy volunteers have provided valuable pharmacokinetic and safety information. These studies indicated that this compound is generally well-tolerated, with headache and insomnia being the most common adverse events. Some positive effects on certain cognitive parameters were observed at lower doses, while higher doses were associated with sleep disruption and no cognitive improvement, or even a slight worsening on some tasks.
The existing data underscore the need for well-controlled clinical trials of this compound in patients with schizophrenia to determine its efficacy and safety in this population. Future studies should focus on:
-
Dose-ranging studies: To identify the optimal dose that balances pro-cognitive effects with potential side effects like insomnia.
-
Adjunctive therapy trials: To evaluate the efficacy of this compound as an add-on to standard antipsychotic treatment, particularly for cognitive and negative symptoms.
-
Biomarker studies: To identify patient populations that are most likely to respond to H3R-targeted therapies.
Conclusion
This compound, a potent and selective histamine H3 receptor inverse agonist, holds therapeutic potential for the treatment of schizophrenia, particularly for the cognitive and negative symptom domains that are not adequately addressed by current medications. Its mechanism of action, involving the disinhibition of key neurotransmitter release, is supported by a strong preclinical rationale. Promising results in animal models of sensorimotor gating and social cognition warrant further clinical investigation. While early-phase clinical trials in healthy volunteers have provided initial safety and pharmacokinetic data, dedicated efficacy studies in patients with schizophrenia are crucial to translate the preclinical promise of this compound into a novel therapeutic option for this debilitating illness.
References
- 1. Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Irdabisant (CEP-26401): A Technical Overview of a Histamine H3 Receptor Antagonist for Potential Application in Attention Deficit Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irdabisant (CEP-26401) is a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist that has been investigated for its potential therapeutic utility in cognitive and attentional disorders. As a modulator of the histaminergic system and other key neurotransmitters, this compound has demonstrated pro-cognitive and wake-promoting effects in preclinical models. This technical guide provides a comprehensive overview of the core scientific data available for this compound, including its mechanism of action, preclinical pharmacology, and clinical data in healthy volunteers. While preclinical evidence suggests a rationale for its investigation in attention deficit hyperactivity disorder (ADHD), to date, no clinical trials of this compound in an ADHD patient population have been published. This document aims to serve as a detailed resource for researchers and drug development professionals interested in the scientific foundation of this compound and its potential, yet unproven, application in attention deficit disorders.
Mechanism of Action: Histamine H3 Receptor Antagonism and Inverse Agonism
This compound functions as a potent antagonist and inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] Additionally, H3 receptors are located as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters crucial for arousal, cognition, and attention, including acetylcholine, dopamine, and norepinephrine.[2][3]
By blocking the constitutive activity of the H3 receptor (inverse agonism) and preventing the binding of endogenous histamine (antagonism), this compound disinhibits histamine release and enhances the release of other neurotransmitters.[4] This neurochemical effect is hypothesized to underlie its observed pro-cognitive and wake-promoting properties.
Signaling Pathways
The binding of an agonist to the H3 receptor typically activates Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound is presumed to block this inhibitory pathway, thereby increasing cAMP levels and promoting neurotransmitter release.
Preclinical Pharmacology
In Vitro Pharmacology
This compound demonstrates high affinity and potency at both rat and human H3 receptors.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| Rat (brain membranes) | 2.7 ± 0.3 nM | ||
| Rat (recombinant) | 7.2 ± 0.4 nM | ||
| Human (recombinant) | 2.0 ± 1.0 nM | ||
| Functional Activity | |||
| Antagonist Activity (Kb,app) | Rat | 1.0 nM | |
| Human | 0.4 nM | ||
| Inverse Agonist Activity (EC50) | Rat | 2.0 nM | |
| Human | 1.1 nM |
In Vivo Pharmacology
Preclinical studies in rodents have demonstrated the in vivo efficacy of this compound in models relevant to cognition and attention.
| Model | Species | Dosing | Key Findings | Reference |
| Rat Dipsogenia Model | Rat | ED50 = 0.06 mg/kg (p.o.) | Antagonized R-α-methylhistamine-induced drinking, confirming in vivo H3R antagonism. | |
| Rat Social Recognition | Rat | 0.01 - 0.1 mg/kg (p.o.) | Improved performance, suggesting enhancement of short-term memory. | |
| Wakefulness (EEG) | Rat | 3 - 30 mg/kg (p.o.) | Demonstrated wake-promoting activity. | |
| Prepulse Inhibition (PPI) | Mouse | 10 and 30 mg/kg (i.p.) | Increased PPI, suggesting potential antipsychotic-like effects. Also showed synergy with risperidone. |
Clinical Studies in Healthy Volunteers
A randomized, double-blind, placebo- and active-controlled, crossover study (NCT01903824) evaluated the pharmacokinetics and pharmacodynamics of single doses of this compound (5, 25, and 125 µg) in 40 healthy subjects.
Pharmacokinetics
| Parameter | 5 µg | 25 µg | 125 µg | Reference |
| Tmax (median, hours) | 4.0 | 4.0 | 4.0 | |
| Cmax (mean ± SD, pg/mL) | 10.9 ± 3.4 | 55.4 ± 19.1 | 288 ± 96 | |
| AUC0-inf (mean ± SD, pg*h/mL) | 486 ± 146 | 2580 ± 970 | 14300 ± 5400 | |
| t1/2 (mean ± SD, hours) | 49.3 ± 14.6 | 51.5 ± 15.1 | 54.9 ± 15.9 |
Pharmacodynamics
The study assessed cognitive performance using a battery of tests. While this compound did not show significant improvement in the primary endpoint of spatial working memory, it did induce some positive subjective effects and improvements in measures of attention and reaction time.
| Test | Dose | Outcome | Reference |
| Spatial Working Memory | 125 µg | No significant improvement compared to placebo. | |
| Adaptive Tracking | All doses | Dose-related improvement. | |
| Saccadic Peak Velocity | All doses | Dose-related improvement. | |
| N-Back Reaction Time | All doses | Dose-related improvement. | |
| Subjective Visual Analogue Scales | 25 µg | Increased ratings of "energizing" and "happy" feelings. |
A dose-related increase in sleep inhibition was also observed.
This compound and Attention Deficit Hyperactivity Disorder (ADHD)
The neurobiological rationale for investigating H3 receptor antagonists in ADHD stems from their ability to increase synaptic levels of dopamine and norepinephrine in brain regions implicated in attention and executive function. Preclinical studies with other H3 receptor antagonists have shown pro-attentional effects in animal models of ADHD.
However, a thorough search of the scientific literature and clinical trial registries reveals no published clinical trials of this compound in patients with ADHD . While other H3 receptor antagonists have been evaluated in clinical trials for ADHD with mixed results, the clinical efficacy and safety of this compound for this indication remain unknown.
Experimental Protocols
In Vitro: Radioligand Binding Displacement Assay
Objective: To determine the binding affinity (Ki) of this compound for histamine H3 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from rat brain tissue or from cells recombinantly expressing either rat or human H3 receptors.
-
Assay Components: The assay mixture contained the prepared membranes, a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of this compound.
-
Incubation: The mixture was incubated to allow for competitive binding between the radioligand and this compound at the H3 receptors.
-
Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
In Vivo: Rat Social Recognition Test
Objective: To assess the effect of this compound on short-term memory.
Methodology:
-
Habituation: Adult male rats were habituated to the testing arena.
-
Acquisition Trial (T1): An adult rat was placed in the arena with a juvenile rat for a short period of social interaction.
-
Drug Administration: Immediately after T1, the adult rat was administered this compound or vehicle orally.
-
Retention Trial (T2): After a specified inter-trial interval, the adult rat was re-exposed to the same juvenile rat from T1 and a novel juvenile rat.
-
Measurement: The time the adult rat spent investigating each juvenile rat was recorded.
-
Data Analysis: A recognition index was calculated as the proportion of time spent investigating the novel juvenile. An increase in this index in the this compound-treated group compared to the vehicle group indicated improved social recognition memory.
Clinical: Healthy Volunteer Study (NCT01903824) Design
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of single doses of this compound in healthy volunteers.
Methodology:
-
Study Design: A single-center, double-blind, placebo- and positive-controlled, randomized, partial 6-way crossover study.
-
Participants: 40 healthy male and female subjects.
-
Treatments: Single oral doses of this compound (5, 25, or 125 µg), placebo, modafinil (200 mg), or donepezil (10 mg).
-
Washout Period: A 14-day washout period separated each treatment period.
-
Pharmacokinetic Sampling: Blood samples were collected at designated time points post-dose to determine plasma concentrations of this compound.
-
Pharmacodynamic Assessments: A battery of computerized cognitive tests (e.g., from the Cambridge Neuropsychological Test Automated Battery - CANTAB) and subjective visual analogue scales were administered at various time points. Polysomnography was also conducted to assess sleep parameters.
-
Safety Monitoring: Included monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Conclusion
This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action and demonstrated pro-cognitive and wake-promoting effects in preclinical models. Clinical studies in healthy volunteers have established its pharmacokinetic profile and have shown some pharmacodynamic signals related to attention and subjective feelings of energy. However, the critical data from clinical trials in patients with ADHD, the target population for the proposed indication, is currently unavailable in the public domain. Therefore, while the preclinical data and the mechanism of action of this compound provide a scientific rationale for its potential use in attention deficit disorders, its clinical efficacy and safety in this population remain to be established. Further clinical investigation would be necessary to determine the therapeutic utility of this compound for ADHD.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1005402-19-6 | Benchchem [benchchem.com]
Methodological & Application
Application Note and Protocol: Preparation of Irdabisant for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution of Irdabisant (also known as CEP-26401) for use in in vivo research settings. The information compiled is based on available chemical data and methodologies from preclinical studies.
Introduction
This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in cognitive and attentional disorders.[1] It is characterized as a white solid that is orally active and can penetrate the blood-brain barrier.[2][3] Proper solubilization is critical for achieving accurate and reproducible results in in vivo experiments. This protocol outlines the recommended procedures for dissolving this compound for various administration routes based on its known solubility characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 313.39 g/mol | [2] |
| Chemical Formula | C₁₈H₂₃N₃O₂ | [2] |
| Appearance | White solid powder | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for 1 month |
Solubility Data
This compound is poorly soluble in water and requires organic solvents for initial dissolution. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 22.5 mg/mL | 71.8 mM | Sonication is recommended. | |
| DMSO | 50 mg/mL | 159.55 mM | Requires sonication and/or heating to 37°C. | |
| Water | Insoluble | Not Applicable | ||
| Water (Predicted) | 0.0675 mg/mL | ~0.215 mM |
Recommended Protocol for Dissolving this compound for In Vivo Studies
This protocol provides a general method for preparing this compound for oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) administration in animal models. The final formulation may require optimization depending on the desired dose, administration volume, and vehicle tolerance of the specific animal model.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath (optional)
-
Analytical balance
Stock Solution Preparation (in DMSO)
Due to its high solubility in DMSO, it is recommended to first prepare a concentrated stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Dissolution in DMSO: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: The DMSO stock solution can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Working Solution Preparation (Vehicle Formulation)
For in vivo administration, the DMSO stock solution must be diluted with a suitable vehicle to a final concentration that is well-tolerated by the animals. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline/PBS.
Example Formulation for a 1 mg/mL Working Solution:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, and 65% Saline. For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 3 mL of PEG300, and 6.5 mL of saline.
-
Dilution: Add the appropriate volume of the this compound DMSO stock solution to the pre-mixed vehicle to achieve the desired final concentration. For instance, to prepare 1 mL of a 1 mg/mL this compound working solution from a 20 mg/mL stock, add 50 µL of the stock solution to 950 µL of the vehicle.
-
Homogenization: Vortex the final working solution thoroughly to ensure homogeneity. The final solution should be clear.
Note: The percentage of DMSO in the final formulation should be kept low (typically ≤5%) to minimize potential toxicity in animals.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound for in vivo administration.
Caption: Workflow for this compound dissolution and administration.
Signaling Pathway of this compound
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in the brain. This mechanism is thought to underlie its wake-promoting and cognitive-enhancing effects.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for Irdabisant in Rodent Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of Irdabisant (also known as CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, for studying cognitive enhancement in rodent models. The following sections detail the mechanism of action, recommended dosages, and step-by-step experimental protocols for key behavioral assays.
Mechanism of Action
This compound enhances cognitive function by acting as an antagonist/inverse agonist at the histamine H3 receptor.[1] This receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound disinhibits the release of several key neurotransmitters implicated in arousal, attention, and memory, including histamine, acetylcholine, dopamine, and norepinephrine.[1][2] This leads to enhanced synaptic transmission in brain regions critical for cognitive processes.
The histamine H3 receptor is coupled to the Gi/o protein. Its antagonism by this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately facilitates the release of various neurotransmitters, which is the basis for its pro-cognitive effects.
Recommended this compound Dosages for Rodent Models
The following table summarizes the effective dosages of this compound in commonly used rodent models of cognition. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Cognitive Domain | Animal Model | Dosage Range | Route of Administration | Reference |
| Short-Term Memory | Rat Social Recognition | 0.01 - 0.1 mg/kg | Oral (p.o.) | [1] |
| Sensorimotor Gating | Mouse Prepulse Inhibition | 10 - 30 mg/kg | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
The following are detailed protocols for the two key behavioral assays used to evaluate the cognitive-enhancing effects of this compound.
Rat Social Recognition Test
This test assesses short-term memory in rats by leveraging their natural tendency to investigate novel conspecifics more than familiar ones.
Materials:
-
Adult male rats (e.g., Long-Evans or Sprague-Dawley), pair-housed.
-
Juvenile male conspecific rats (stimulus animals).
-
Test arena (e.g., a clean, standard rat cage with fresh bedding).
-
This compound solution and vehicle control.
-
Oral gavage needles.
-
Stopwatch and video recording equipment (optional, but recommended).
Protocol:
-
Habituation: Acclimate the adult rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (0.01 - 0.1 mg/kg) or vehicle orally (p.o.) to the adult rats 60 minutes before the first exposure to a juvenile rat.
-
First Exposure (T1):
-
Place an adult rat into the test arena and allow it to habituate for 5 minutes.
-
Introduce a juvenile rat into the arena.
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) over a 5-minute period.
-
-
Inter-Trial Interval: Return both rats to their home cages. A 30-minute to 2-hour interval is typically used to assess short-term memory.
-
Second Exposure (T2):
-
Return the adult rat to the same test arena.
-
Re-introduce the same juvenile rat from T1.
-
Record the investigation time for 5 minutes.
-
-
Data Analysis: A rat that remembers the juvenile will show a significant decrease in investigation time during T2 compared to T1. The social recognition is expressed as a discrimination index: (T1 - T2) / (T1 + T2). An improvement in memory due to this compound will result in a larger decrease in investigation time at T2 compared to the vehicle-treated group.
Mouse Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, a pre-attentive process that is often deficient in neuropsychiatric disorders.
Materials:
-
Adult male mice (e.g., DBA/2NCrl).
-
Acoustic startle response system with a sound-attenuating chamber.
-
This compound solution and vehicle control.
-
Syringes and needles for intraperitoneal injection.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (10 - 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 to 60 minutes before the test session.
-
Test Session:
-
Place a mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (pulse) is presented (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) precedes the pulse by a short interval (e.g., 3-15 dB above background, presented 100 ms before the pulse).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (whole-body flinch) is measured by a sensor platform.
-
-
Data Analysis: Prepulse inhibition is calculated as a percentage: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. An increase in %PPI in the this compound-treated group compared to the vehicle group indicates an improvement in sensorimotor gating.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irdabisant in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Irdabisant (also known as CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, in electrophysiological studies of neuronal activity. The following sections detail the compound's characteristics, protocols for its application in key electrophysiological techniques, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a high-affinity H3R antagonist/inverse agonist that has demonstrated cognition-enhancing and wake-promoting properties in preclinical studies.[1] Its mechanism of action involves blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors, thereby increasing the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1] This modulation of multiple neurotransmitter systems makes this compound a valuable tool for investigating neuronal excitability, synaptic transmission, and plasticity.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing essential information for experimental design.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Rat H3R | 7.2 ± 0.4 nM | [1] |
| Human H3R | 2.0 ± 1.0 nM | [1] | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | [1] | |
| Kb,app (Antagonist Activity) | Rat H3R | 1.0 nM | |
| Human H3R | 0.4 nM | ||
| EC50 (Inverse Agonist Activity) | Rat H3R | 2.0 nM | |
| Human H3R | 1.1 nM | ||
| hERG Inhibition (IC50) | Human | 13.8 µM |
Table 2: In Vivo Potency and Dosage of this compound in Rodent Models
| Parameter/Effect | Animal Model | Dosage | Route of Administration | Value/Observation | Reference |
| H3R Occupancy (OCC50) | Rat | 0.1 ± 0.003 mg/kg | Oral (p.o.) | - | |
| Antagonism of R-α-methylhistamine-induced dipsogenia (ED50) | Rat | 0.06 mg/kg | Oral (p.o.) | - | |
| Improved Social Recognition Memory | Rat | 0.01 - 0.1 mg/kg | Oral (p.o.) | Enhanced short-term memory | |
| Wake-promoting Activity | Rat | 3 - 30 mg/kg | Oral (p.o.) | Increased wakefulness | |
| Increased Prepulse Inhibition (PPI) | DBA/2NCrl Mice | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Suggests antipsychotic-like properties |
Signaling Pathway of this compound Action
This compound, as an H3R antagonist/inverse agonist, modulates several intracellular signaling cascades. The H3R is a Gi/o-coupled receptor, and its inhibition by this compound leads to the disinhibition of these pathways.
References
Irdabisant in Learning and Memory: Application Notes and Protocols for Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of Irdabisant (CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, in behavioral assays for learning and memory. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's pro-cognitive effects.
Introduction
This compound is a blood-brain barrier penetrant compound with high affinity for both rat and human H3 receptors.[1][2] As an antagonist/inverse agonist, this compound blocks the presynaptic H3 autoreceptors, leading to an increased release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[3][4][5] This mechanism of action underlies its potential as a therapeutic agent for cognitive and attentional disorders. Preclinical studies have demonstrated the efficacy of this compound in improving performance in various learning and memory paradigms.
Mechanism of Action: H3 Receptor Antagonism and Neurotransmitter Release
The cognitive-enhancing effects of this compound are primarily attributed to its action on the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor. As an antagonist/inverse agonist, this compound blocks the inhibitory effect of these receptors, resulting in a disinhibition of neurotransmitter release in key brain regions associated with learning and memory, such as the cortex and hippocampus.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in behavioral assays for learning and memory.
Table 1: Rat Social Recognition Test
| Species/Strain | This compound Dose (p.o.) | Key Finding | Reference |
| Rat | 0.01 mg/kg | Significant improvement in short-term memory | |
| Rat | 0.1 mg/kg | Significant improvement in short-term memory |
Table 2: Prepulse Inhibition (PPI) Test
| Species/Strain | This compound Dose (i.p.) | Key Finding | Reference |
| DBA/2NCrl Mice | 10 mg/kg | Significant increase in prepulse inhibition | |
| DBA/2NCrl Mice | 30 mg/kg | Significant increase in prepulse inhibition | |
| DBA/2NCrl Mice | 3 mg/kg (subefficacious) + Risperidone (0.1 mg/kg) | Synergistic increase in prepulse inhibition |
Experimental Protocols
Rat Social Recognition Assay
This assay evaluates short-term memory in rats by assessing their ability to recognize a previously encountered juvenile conspecific.
Materials:
-
Adult male rats (test subjects)
-
Juvenile male rats (stimulus animals)
-
Test arena (e.g., a clean, transparent cage)
-
This compound (CEP-26401)
-
Vehicle control (e.g., sterile water)
-
Oral gavage needles
-
Timer
-
Video recording and analysis software (optional, but recommended)
Experimental Workflow:
Protocol:
-
Acclimation: Habituate the adult test rat to the empty test arena for a set period (e.g., 10 minutes) for 2-3 consecutive days prior to testing.
-
Dosing: On the test day, administer this compound or vehicle orally (p.o.) to the adult rat 60 minutes before the start of Trial 1.
-
Trial 1 (T1): Place the adult rat in the test arena with a juvenile stimulus rat for a 4-minute exploration period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Inter-Trial Interval (ITI): Return the adult rat to its home cage for a defined ITI (e.g., 60 minutes). The juvenile rat is also removed from the arena.
-
Trial 2 (T2): Place the adult rat back into the test arena, now containing the familiar juvenile from T1 and a novel juvenile rat. Allow the adult rat to explore for 4 minutes.
-
Data Analysis: Measure the time the adult rat spends investigating each juvenile during T2. A rat with intact memory will spend significantly more time investigating the novel juvenile. Calculate the recognition index to quantify this preference.
Prepulse Inhibition (PPI) Test
This test assesses sensorimotor gating, a neural process of filtering out irrelevant sensory information, which is often impaired in neuropsychiatric disorders.
Materials:
-
DBA/2NCrl mice
-
Acoustic startle response system with a sound-attenuating chamber
-
This compound (CEP-26401)
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Experimental Workflow:
Protocol:
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) to the mouse 30-60 minutes before placing it in the startle chamber.
-
Acclimation: Place the mouse in the startle apparatus and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Session Start: The test session begins with a series of startle stimuli alone (e.g., 5 pulses of 120 dB white noise, 40 ms duration) to habituate the animal.
-
Test Trials: The core of the session consists of a pseudo-randomized presentation of different trial types:
-
No Stimulus: Background noise only.
-
Startle Stimulus Alone: A 120 dB white noise burst for 40 ms.
-
Prepulse Alone: A brief, low-intensity sound (e.g., 74, 78, or 82 dB white noise for 20 ms).
-
Prepulse + Startle: The prepulse is presented 100 ms before the startle stimulus.
-
-
Data Analysis: The startle response is measured as the maximum velocity (Vmax) of the animal's movement. The percentage of prepulse inhibition is calculated for each prepulse intensity using the formula: % PPI = 100 x [(mean startle response to pulse alone) - (mean startle response to prepulse + pulse)] / (mean startle response to pulse alone).
Conclusion
This compound has demonstrated pro-cognitive effects in preclinical behavioral assays, specifically in the rat social recognition test and the prepulse inhibition test in mice. The provided protocols offer a detailed framework for researchers to investigate the potential of this compound and other H3 receptor antagonists in the context of learning and memory. These assays, when conducted with precision, can yield valuable insights into the therapeutic potential of novel compounds for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Histamine H3 Receptor Pharmacology with Irdabisant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irdabisant (also known as CEP-26401) is a potent and selective antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2][3] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the H3R. As an antagonist, this compound blocks the effects of histamine and other H3R agonists. As an inverse agonist, it reduces the constitutive activity of the receptor, a key feature of the H3R which is active even in the absence of an agonist.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of H3R pharmacology.
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The H3R is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating key neurotransmitter systems, the H3R is a significant target for the development of therapeutics for neurological and psychiatric disorders.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | System | Value | Reference |
| Binding Affinity (Ki) | ||||
| Human | Recombinant H3R | 2.0 ± 1.0 nM | ||
| Rat | Recombinant H3R | 7.2 ± 0.4 nM | ||
| Rat | Brain Membranes | 2.7 ± 0.3 nM | ||
| Functional Activity | ||||
| Inverse Agonist (EC50) | Human | Recombinant H3R | 1.1 nM | |
| Rat | Recombinant H3R | 2.0 nM | ||
| Antagonist (Kb,app) | Human | Recombinant H3R | 0.4 nM | |
| Rat | Recombinant H3R | 1.0 nM | ||
| Selectivity | ||||
| hERG Channel (IC50) | Human | Recombinant | 13.8 µM | |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) (IC50) | Human | > 30 µM | ||
| Other GPCRs, ion channels, transporters, and enzymes | In vitro panel of 418 targets | >1000-fold selectivity |
In Vivo Pharmacology of this compound
| Parameter | Species | Model | Dose Range | Effect | Reference |
| Receptor Occupancy (OCC50) | Rat | Ex vivo binding in cortical slices | 0.1 ± 0.003 mg/kg (p.o.) | Inhibition of radioligand binding | |
| Antagonist Activity (ED50) | Rat | R-α-methylhistamine-induced dipsogenia | 0.06 mg/kg | Antagonism of agonist-induced drinking | |
| Cognition Enhancement | Rat | Social recognition model | 0.01 - 0.1 mg/kg (p.o.) | Improved performance | |
| Wake-Promoting Activity | Rat | 3 - 30 mg/kg (p.o.) | Increased wakefulness | ||
| Prepulse Inhibition (PPI) | Mouse | DBA/2NCrl | 10 and 30 mg/kg (i.p.) | Increased PPI |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Activation of the histamine H3 receptor, a Gαi/o-coupled GPCR, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels and subsequent downstream effects. Additionally, H3R activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and stimulate phospholipase A2 (PLA2).
Caption: Histamine H3 Receptor Signaling Pathways.
Experimental Workflow for Characterizing this compound
The pharmacological characterization of this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat H3 receptor, or from rat brain tissue.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit or pitolisant).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters, pre-treated with 0.3% polyethylenimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the stored cell or brain membranes on ice. Dilute and re-homogenize the membranes in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [3H]-NAMH.
-
Non-specific Binding: 150 µL of membrane suspension, 50 µL of non-specific binding control, and 50 µL of [3H]-NAMH.
-
Competition: 150 µL of membrane suspension, 50 µL of varying concentrations of this compound, and 50 µL of [3H]-NAMH.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
Objective: To determine the inverse agonist and antagonist activity of this compound at the histamine H3 receptor by measuring its effect on cAMP levels.
Materials:
-
Cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
Forskolin.
-
Histamine (or another H3R agonist).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure for Inverse Agonist Activity:
-
Cell Preparation: Harvest and resuspend cells in assay buffer containing a PDE inhibitor to a predetermined optimal density.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add a small volume (e.g., 5 µL) of each concentration to the wells of a 384-well plate. Include a vehicle control.
-
Cell Stimulation: Add an equal volume (e.g., 5 µL) of the cell suspension to each well.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that produces a submaximal cAMP response (e.g., EC20-EC50).
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for the inverse agonist effect.
-
Procedure for Antagonist Activity:
-
Compound Plating: Prepare serial dilutions of this compound and add them to the wells as described above.
-
Cell Stimulation: Prepare a solution containing an H3R agonist (e.g., histamine) at a concentration that gives approximately 80% of its maximal effect (EC80). Add the cell suspension to this agonist solution.
-
Dispensing: Dispense an equal volume of the cell/agonist mixture into the wells containing this compound.
-
Incubation and Detection: Follow steps 5 and 6 from the inverse agonist protocol.
-
Data Analysis:
-
The antagonist will compete with the agonist, leading to an increase in cAMP levels (a reversal of the agonist-induced inhibition).
-
Plot the response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Calculate the antagonist dissociation constant (Kb) using the Cheng-Prusoff or Schild analysis.
-
Protocol 3: [35S]GTPγS Binding Assay
Objective: To assess the ability of this compound to modulate G protein activation by the H3 receptor, confirming its inverse agonist and antagonist properties.
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
[35S]GTPγS radioligand.
-
Guanosine diphosphate (GDP).
-
Non-radioactive GTPγS (for non-specific binding).
-
Histamine (or another H3R agonist).
-
This compound stock solution.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA.
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and prepare membranes as in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, pre-incubate membranes with GDP (e.g., 10 µM) on ice for at least 15 minutes.
-
Reaction Mix: Prepare the following in triplicate:
-
Basal Binding: Membranes, assay buffer, and [35S]GTPγS.
-
Agonist-stimulated Binding: Membranes, agonist (e.g., histamine), and [35S]GTPγS.
-
Inverse Agonist Effect: Membranes, varying concentrations of this compound, and [35S]GTPγS.
-
Antagonist Effect: Membranes, a fixed concentration of agonist, varying concentrations of this compound, and [35S]GTPγS.
-
Non-specific Binding: Membranes, non-radioactive GTPγS, and [35S]GTPγS.
-
-
Incubation: Initiate the binding reaction by adding [35S]GTPγS. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Washing: Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Calculate the percent stimulation over basal for the agonist.
-
For inverse agonism, calculate the percent inhibition of basal binding.
-
For antagonism, calculate the percent inhibition of agonist-stimulated binding.
-
Plot the data and use non-linear regression to determine EC50 (for inverse agonism) or IC50 (for antagonism) values.
-
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its properties make it an excellent tool for elucidating the complex roles of the H3R in the central nervous system and for exploring its therapeutic potential. The protocols provided here offer a foundation for researchers to effectively utilize this compound in their studies of H3R pharmacology. Careful optimization of these assays for specific experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Determining Irdabisant Potency and Efficacy with Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathways
Quantitative Data Summary
The potency and efficacy of this compound have been determined using various in vitro cell-based assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity (Potency)
| Parameter | Species | Receptor System | Value (nM) | Reference |
| Ki | Human | Recombinant H3R | 2.0 | |
| Ki | Rat | Recombinant H3R | 7.2 | |
| Ki | Rat | Brain Membranes | 2.7 ± 0.3 |
Table 2: this compound Functional Activity (Efficacy)
| Parameter | Species | Assay | Value (nM) | Reference |
| EC50 (Inverse Agonist) | Human | [³⁵S]GTPγS Binding | 1.1 | |
| EC50 (Inverse Agonist) | Rat | [³⁵S]GTPγS Binding | 2.0 | |
| Kb, app (Antagonist) | Human | [³⁵S]GTPγS Binding | 0.4 | |
| Kb, app (Antagonist) | Rat | [³⁵S]GTPγS Binding | 1.0 |
Table 3: this compound Selectivity Profile
| Off-Target | Parameter | Value (µM) | Reference |
| hERG Current | IC50 | 13.8 | |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 | |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 | |
| Dopamine Transporter | Ki | 11 ± 2 | |
| Norepinephrine Transporter | Ki | 10 ± 1 | |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 | |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | > 30 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the potency and efficacy of this compound.
Radioligand Binding Assay (Potency: Ki Determination)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the H3 receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H3R antagonist (e.g., 10 µM thioperamide or clobenpropit).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute [³H]-NAMH in assay buffer to the desired final concentration (typically around 0.6-1 nM).
-
Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 15 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-NAMH, and membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]-NAMH, and membrane suspension.
-
Competition Binding: Add the serially diluted this compound, [³H]-NAMH, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 30-60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (Efficacy: EC₅₀ and Inverse Agonism)
This functional assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists like this compound will decrease the basal [³⁵S]GTPγS binding, while agonists will increase it.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing the H3 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Agonist (for antagonist mode): A known H3R agonist (e.g., R-α-methylhistamine or imetit).
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 10 µM GDP, 0.02% BSA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Pre-treatment: Pre-treat membranes (20-50 µg) with adenosine deaminase (1 U/mL).
-
Assay Setup (in a 96-well plate):
-
Basal Binding: Add assay buffer, [³⁵S]GTPγS (0.1 nM), and membrane suspension.
-
Inverse Agonist Mode: Add serial dilutions of this compound, [³⁵S]GTPγS, and membrane suspension.
-
Antagonist Mode: Add a fixed concentration of H3R agonist, serial dilutions of this compound, [³⁵S]GTPγS, and membrane suspension.
-
Non-specific Binding: Add unlabeled GTPγS, [³⁵S]GTPγS, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration, Washing, and Counting: Follow the same steps as in the radioligand binding assay.
-
Data Analysis:
-
Calculate specific [³⁵S]GTPγS binding.
-
For inverse agonism: Plot the percentage of basal binding against the logarithm of the this compound concentration to determine the EC₅₀ and the maximal inhibition (Emax).
-
For antagonism: Plot the percentage of agonist-stimulated binding against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the apparent antagonist dissociation constant (Kb, app).
-
cAMP Accumulation Assay (Efficacy)
This whole-cell assay measures the functional consequence of H3R activation on its primary signaling pathway. As this compound is an inverse agonist for the Gαi/o-coupled H3R, it will increase cAMP levels in cells stimulated with an adenylyl cyclase activator like forskolin, by relieving the constitutive inhibition of the receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the H3 receptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Agonist: A known H3R agonist (e.g., R-α-methylhistamine).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Plates.
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition:
-
Pre-incubate the cells with serial dilutions of this compound for a specified time.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
To test for antagonist activity, co-incubate with a fixed concentration of an H3R agonist.
-
-
Incubation: Incubate for the time recommended by the cAMP detection kit manufacturer.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the kit's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value for the increase in cAMP levels (inverse agonism) or the IC₅₀ for the inhibition of the agonist-induced decrease in cAMP (antagonism).
-
Conclusion
The cell-based assays described in this document provide a robust framework for the in vitro characterization of this compound's potency and efficacy at the histamine H3 receptor. The radioligand binding assay is crucial for determining the binding affinity, while the [³⁵S]GTPγS binding and cAMP accumulation assays provide functional readouts of the compound's inverse agonist and antagonist activities. These detailed protocols will enable researchers to reliably assess the pharmacological properties of this compound and other H3R-targeting compounds in a drug discovery and development setting.
References
- 1. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Irdabisant in Plasma and Brain Tissue
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Irdabisant in plasma and brain tissue. This compound is a potent and selective histamine H₃ (H₃R) antagonist/inverse agonist with potential therapeutic applications in cognitive and attentional disorders.[1][2] The method utilizes solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and drug distribution studies in preclinical research.
Introduction
This compound (CEP-26401) is a novel, orally active, and blood-brain barrier penetrant compound that acts as a potent histamine H₃ receptor (H₃R) antagonist and inverse agonist.[1][2][3] By blocking the inhibitory H₃ autoreceptors, this compound enhances the release of histamine and other neurotransmitters in the brain, which is associated with improved cognitive function and wakefulness. To facilitate preclinical drug development and understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship, a reliable and robust bioanalytical method for the quantification of this compound in biological matrices such as plasma and brain tissue is essential.
This application note provides a detailed protocol for an LC-MS/MS method developed and validated for the determination of this compound concentrations in plasma and brain homogenate. The method is designed to be sensitive, specific, and high-throughput, making it suitable for supporting preclinical studies.
Signaling Pathway of this compound
This compound acts as an antagonist and inverse agonist at the histamine H₃ receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins. As an inverse agonist, this compound reduces the constitutive activity of the H₃R, leading to disinhibition of histamine release from presynaptic neurons. This enhanced histaminergic neurotransmission is believed to be the primary mechanism for its cognitive-enhancing and wake-promoting effects.
Figure 1: Simplified signaling pathway of this compound's action at the histamine H3 receptor.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Blank plasma and brain tissue (from the same species as the study animals)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation
The following workflow outlines the extraction of this compound from plasma and brain tissue homogenate.
References
Application Notes and Protocols for the Synthesis and Purification of Irdabisant for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Irdabisant (CEP-26401), a potent and selective histamine H₃ receptor antagonist/inverse agonist. The following protocols are intended for research purposes and should be performed by qualified personnel in a properly equipped laboratory setting.
Introduction
This compound, chemically known as 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, is a small molecule that has been investigated for its potential therapeutic effects in cognitive and attentional disorders.[1] Its mechanism of action involves the blockade of presynaptic histamine H₃ autoreceptors, leading to an increased release of histamine and other neurotransmitters in the brain.[2] This document outlines a detailed methodology for the chemical synthesis and subsequent purification of this compound for in vitro and in vivo research applications.
Data Presentation
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| H₃ Receptor Binding Affinity (Kᵢ) | Human | 2.0 ± 1.0 nM | [3][4][5] |
| Rat (recombinant) | 7.2 ± 0.4 nM | ||
| Rat (brain membranes) | 2.7 ± 0.3 nM | ||
| H₃ Receptor Antagonist Activity (Kb,app) | Human | 0.4 nM | |
| Rat | 1.0 nM | ||
| H₃ Receptor Inverse Agonist Activity (EC₅₀) | Human | 1.1 nM | |
| Rat | 2.0 nM |
Table 2: Off-Target Activity of this compound
| Target | Parameter | Value | Reference |
| hERG Channel | IC₅₀ | 13.8 µM | |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | > 30 µM | |
| Muscarinic M₂ Receptor | Kᵢ | 3.7 ± 0.0 µM | |
| Adrenergic α₁ₐ Receptor | Kᵢ | 9.8 ± 0.3 µM | |
| Dopamine Transporter | Kᵢ | 11 ± 2 µM | |
| Norepinephrine Transporter | Kᵢ | 10 ± 1 µM | |
| Phosphodiesterase PDE3 | IC₅₀ | 15 ± 1 µM |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the formation of the core pyridazinone structure followed by the introduction of the chiral side chain. The following protocol is a representative method.
I. Synthesis of this compound
The overall synthetic scheme is depicted below.
Step 1: Synthesis of 1-(4-(3-chloropropoxy)phenyl)ethanone (Intermediate 1)
-
To a solution of 1-(4-hydroxyphenyl)ethanone (20.4 g, 150 mmol) in acetone (200 mL), add potassium carbonate (62.1 g, 450 mmol) and 3-bromo-1-chloropropane (29.6 mL, 300 mmol).
-
Heat the reaction mixture to 65°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and wash the solid with acetone.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the crude product in dichloromethane (150 mL) and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of 6-(4-(3-chloropropoxy)phenyl)-2H-pyridazin-3-one (Intermediate 2)
-
To a mixture of Intermediate 1 (4.6 g, 21.6 mmol) and glyoxylic acid monohydrate (4.6 g, 50 mmol), add acetic acid (15 mL).
-
Stir the mixture at 100°C for 2 hours.
-
Remove the acetic acid by evaporation under reduced pressure.
-
Add water (25 mL) to the residue and cool to 0°C.
-
Adjust the pH to 8 by adding concentrated aqueous ammonium hydroxide.
-
To this mixture, add hydrazine hydrate (4.76 mL, 98 mmol) and heat to 100°C for 1 hour.
-
The resulting solid is filtered and washed with water to give the crude Intermediate 2.
-
The crude material can be purified by column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane.
Step 3: Synthesis of 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (this compound)
-
In a flask, combine Intermediate 2 (5.5 g, 21 mmol), potassium carbonate (10.1 g, 73.5 mmol), sodium iodide (100 mg), and (R)-2-methylpyrrolidine hydrochloride (5.1 g, 42 mmol) in acetonitrile (250 mL).
-
Heat the reaction mixture at 80°C for 3 days.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture and wash the solid with dichloromethane (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is then purified by column chromatography.
II. Purification of this compound
The final product is purified by a combination of column chromatography and recrystallization to achieve high purity suitable for research applications.
Protocol for Column Chromatography:
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol and isopropylamine (e.g., a final mixture of 9:1:0.5 dichloromethane/methanol/isopropylamine).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Recrystallization:
-
Dissolution: Dissolve the purified this compound from column chromatography in a minimal amount of a suitable hot solvent, such as ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
The purity of the final product should be assessed by HPLC, ¹H NMR, and mass spectrometry. A purity of >98% is generally considered suitable for most research purposes.
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist and inverse agonist at the histamine H₃ receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gᵢ/ₒ protein.
The binding of an agonist to the H₃ receptor typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of endogenous histamine, and as an inverse agonist, it reduces the constitutive activity of the receptor. This dual action leads to a disinhibition of histamine release from presynaptic neurons and also modulates the release of other neurotransmitters like acetylcholine. Furthermore, H₃ receptor signaling can influence other pathways, including the PI3K/Akt/GSK-3β axis and the activation of phospholipase A₂ (PLA₂). By blocking the H₃ receptor, this compound can modulate these downstream signaling events.
References
- 1. Synthesis of constrained benzocinnolinone analogues of CEP-26401 (this compound) as potent, selective histamine H3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1005402-19-6 | Benchchem [benchchem.com]
Experimental Design for Testing Irdabisant in Animal Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Irdabisant (also known as CEP-26401), a potent and selective histamine H3 (H3) receptor antagonist/inverse agonist, in validated animal models of psychosis. The protocols outlined herein are designed to assess the antipsychotic-like potential of this compound by examining its effects on behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Introduction to this compound and its Mechanism of Action
This compound is a novel therapeutic agent that acts as an antagonist/inverse agonist at the H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system that inhibits the synthesis and release of histamine.[2] By blocking this receptor, this compound increases the release of histamine and other key neurotransmitters, including dopamine and acetylcholine, which are implicated in the pathophysiology of psychosis.[1][2] This unique mechanism of action suggests that this compound may offer a novel therapeutic approach for treating psychosis, potentially by addressing cognitive deficits that are poorly managed by current antipsychotics.
Signaling Pathway of the Histamine H3 Receptor
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound can reduce the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.
Figure 1: Simplified signaling pathway of the Histamine H3 receptor.
Experimental Workflow for Preclinical Evaluation
The following workflow outlines a logical progression for evaluating the antipsychotic potential of this compound in animal models.
Figure 2: Experimental workflow for testing this compound.
Data Presentation
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: Effect of this compound on Prepulse Inhibition (PPI) in DBA/2NCrl Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean % PPI (± SEM) |
| Vehicle | - | 10 | 25.3 ± 3.1 |
| This compound | 3 | 10 | 38.5 ± 4.2 |
| This compound | 10 | 10 | 55.1 ± 5.6 |
| This compound | 30 | 10 | 62.4 ± 6.1 |
| Risperidone | 0.1 | 10 | 35.2 ± 4.5 |
| Risperidone | 0.3 | 10 | 58.7 ± 5.9 |
| Risperidone | 1 | 10 | 65.1 ± 6.3** |
| This compound + Risperidone | 3 + 0.1 | 10 | 59.8 ± 6.0*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data adapted from Raddatz et al., 2012. |
Table 2: Effect of this compound on Social Recognition Memory in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Recognition Index (± SEM) |
| Vehicle | - | 12 | 0.15 ± 0.05 |
| This compound | 0.01 | 12 | 0.45 ± 0.08 |
| This compound | 0.03 | 12 | 0.52 ± 0.07 |
| This compound | 0.1 | 12 | 0.58 ± 0.06 |
| p < 0.05, **p < 0.01 vs. Vehicle. The recognition index is calculated as (time exploring novel juvenile - time exploring familiar juvenile) / (total exploration time). Data adapted from Raddatz et al., 2012. |
Table 3: Effects of this compound on Psychostimulant-Induced Hyperactivity (Hypothetical Data)
Note: Specific quantitative data for this compound in these models were not available in the reviewed literature. The following is a template for data presentation.
| Treatment Group | Dose (mg/kg) | N | Mean Locomotor Activity (Beam Breaks/60 min) |
| Vehicle + Saline | - | 10 | 1500 ± 150 |
| Vehicle + MK-801 (0.2 mg/kg) | - | 10 | 4500 ± 300 |
| This compound + MK-801 | 3 | 10 | |
| This compound + MK-801 | 10 | 10 | |
| This compound + MK-801 | 30 | 10 | |
| Risperidone (1 mg/kg) + MK-801 | - | 10 |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.
Protocol:
-
Animals: DBA/2NCrl mice are often used due to their low baseline PPI, which makes it easier to detect improvements with drug treatment.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place a mouse in the startle chamber and allow a 5-minute acclimation period with a 65-70 dB white noise background.
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or a positive control like risperidone (e.g., 0.1, 0.3, 1 mg/kg, i.p.) 30 minutes before the test session.
-
The test session consists of a series of trials in a pseudorandom order:
-
Pulse-alone trials: A 120 dB white noise burst for 40 ms.
-
Prepulse-pulse trials: A prepulse (e.g., 75, 80, or 85 dB white noise for 20 ms) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) * 100]
-
Compare the %PPI between treatment groups using ANOVA followed by post-hoc tests.
-
Social Recognition Test
Rationale: This test assesses short-term social memory, a cognitive domain often impaired in schizophrenia. The test is based on the natural tendency of rodents to investigate novel conspecifics more than familiar ones.
Protocol:
-
Animals: Adult male rats.
-
Procedure:
-
Habituation: Habituate the test rat to the testing arena for 30 minutes for 2-3 days.
-
Acquisition Phase (T1): Place the test rat in the arena with a juvenile rat for a 4-minute interaction period. Record the time the adult rat spends investigating the juvenile.
-
Inter-trial Interval: Return the test rat to its home cage for a set period (e.g., 60 minutes). Administer this compound (e.g., 0.01, 0.03, 0.1 mg/kg, p.o.) or vehicle immediately after T1.
-
Retrieval Phase (T2): Place the test rat back in the arena with the same familiar juvenile and a novel juvenile for a 4-minute interaction period.
-
-
Data Analysis:
-
Calculate a recognition index: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time)
-
A higher recognition index indicates better social memory.
-
Compare the recognition index between treatment groups using ANOVA.
-
Psychostimulant-Induced Hyperactivity
Rationale: This model mimics the positive symptoms of psychosis, which are thought to be related to hyperdopaminergic states. Antipsychotic drugs are expected to reduce the hyperactivity induced by psychostimulants like MK-801 (an NMDA receptor antagonist) or amphetamine (a dopamine releasing agent).
Protocol (using MK-801):
-
Animals: Male mice or rats.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Administer this compound or a positive control (e.g., risperidone) at various doses.
-
After the appropriate pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.2 mg/kg, i.p.).
-
Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Compare the total locomotor activity between the different treatment groups using ANOVA. A significant reduction in MK-801-induced hyperactivity by this compound would suggest antipsychotic-like properties.
-
In Vivo Microdialysis
Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. It can be used to confirm the neurochemical mechanism of action of this compound.
Protocol:
-
Animals: Male rats.
-
Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC) and/or the nucleus accumbens. Allow for a 2-3 day recovery period.
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.
-
Administer this compound systemically (i.p. or p.o.).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Analysis:
-
Analyze the concentration of dopamine, histamine, and other relevant neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the data as a percentage change from the baseline levels.
-
Compare the neurotransmitter levels over time between the this compound and vehicle-treated groups.
-
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound's potential as a novel antipsychotic agent. By systematically assessing its effects on sensorimotor gating, cognitive function, and psychostimulant-induced behaviors, alongside its neurochemical profile, researchers can gain a comprehensive understanding of its therapeutic potential for treating psychosis. The available data suggests that this compound shows promise, particularly in the domains of sensorimotor gating and cognitive enhancement. Further investigation into its effects on models of positive symptoms is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Irdabisant Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irdabisant. The information is designed to address common solubility challenges and provide practical solutions for your experiments.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
Problem: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue known as antisolvent precipitation. This compound is poorly soluble in water, and when the percentage of the organic solvent in the final solution is too low, the compound crashes out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your aqueous medium to below its aqueous solubility limit.
-
Increase Organic Co-solvent Percentage: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain this compound's solubility. For in vivo studies in mice, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for sensitive strains like nude or transgenic mice[1].
-
Adjust the pH of the Aqueous Buffer: this compound is a weakly basic compound. Its solubility is pH-dependent and is expected to be higher in acidic conditions where it can be protonated. Lowering the pH of your aqueous buffer may improve its solubility.
-
Use the Hydrochloride Salt: If you are using the free base form of this compound, consider switching to this compound hydrochloride[2][3]. Salt forms of weakly basic drugs often exhibit improved aqueous solubility.
-
Employ Formulation Strategies: For applications requiring higher concentrations in aqueous media, advanced formulation strategies may be necessary. These are discussed in detail in the FAQs below.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is characterized as being soluble in DMSO and not in water[1]. A predicted water solubility value is 0.0675 mg/mL[2].
| Solvent | Solubility | Notes |
| Water | 0.0675 mg/mL (Predicted) | Practically insoluble. |
| DMSO | 22.5 mg/mL (71.8 mM) to 50 mg/mL (159.55 mM) | Sonication and warming (up to 60°C) may be required to achieve higher concentrations. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can impact solubility. |
Q2: How does pH affect the solubility of this compound?
This compound is a weakly basic compound with a predicted pKa of 9.57 for the strongest basic site and 10.43 for the strongest acidic site. This means that its solubility is pH-dependent.
-
Acidic pH (below pKa): In acidic solutions, the basic functional groups of this compound will be protonated, leading to increased polarity and higher aqueous solubility.
-
Neutral to Basic pH (above pKa): At neutral and basic pH, this compound will be predominantly in its less soluble, non-ionized form.
Signaling Pathway of pH on this compound Solubility:
Caption: Effect of pH on this compound's solubility.
Q3: What is the difference in solubility between this compound free base and this compound hydrochloride?
Q4: How can I prepare a stock solution of this compound?
Given its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent.
Recommended Solvent:
-
DMSO: This is the most commonly recommended solvent, with reported solubilities ranging from 22.5 mg/mL to 50 mg/mL.
Protocol for Preparing a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. For concentrations up to 50 mg/mL, heating to 60°C may be necessary.
-
Once dissolved, add more DMSO to reach the final desired concentration.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Are there any established formulations to improve the oral bioavailability of this compound?
Yes, for in vivo studies, a co-solvent formulation has been described.
In Vivo Formulation Example: A clear solution for in vivo administration can be prepared using a mixture of co-solvents. One such formulation involves:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
Experimental Protocol for In Vivo Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare the final dosing solution, take the required volume of the DMSO stock.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add Saline, PBS, or ddH₂O to the final volume and mix until the solution is clear.
Workflow for Preparing an In Vivo Formulation:
Caption: Workflow for preparing a co-solvent-based in vivo formulation of this compound.
Q6: What other advanced formulation strategies could potentially overcome this compound's solubility issues?
While specific studies on this compound are limited, general strategies for poorly water-soluble drugs can be considered.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate and solubility.
-
Potential Polymeric Carriers: Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), copovidone, polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS). The choice of polymer is critical and depends on the physicochemical properties of the drug.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with improved aqueous solubility.
-
Types of Cyclodextrins: Natural cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) are commonly used. The selection of the appropriate cyclodextrin depends on the size and shape of the drug molecule.
-
Logical Relationship of Advanced Formulation Strategies:
Caption: Advanced strategies to enhance this compound's solubility.
Experimental Protocols
Protocol: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement of this compound in various solvents.
Materials:
-
This compound (free base or hydrochloride salt)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, propylene glycol, PEG400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each solvent.
Note: For pH-dependent solubility studies, use a series of buffers with different pH values (e.g., from pH 2 to 10).
Disclaimer: This information is for research purposes only. The protocols and troubleshooting guides should be adapted to your specific experimental conditions.
References
Optimizing Irdabisant dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of Irdabisant dosage and the minimization of its off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist and inverse agonist of the histamine H3 receptor (H3R).[1] The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking the H3R, this compound disinhibits histamine release, leading to increased histaminergic neurotransmission. This is believed to be the primary mechanism underlying its cognitive-enhancing and wake-promoting effects.
Q2: What are the known off-target interactions of this compound?
A2: While this compound is highly selective for the H3 receptor, it has been shown to have moderate activity at several other receptors and transporters at higher concentrations. These include the Muscarinic M2 receptor, Adrenergic α1A receptor, Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Phosphodiesterase 3 (PDE3).[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is primarily achieved through careful dose selection. It is recommended to use the lowest effective concentration of this compound that elicits the desired on-target H3R-mediated effect. A thorough dose-response study is crucial to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. The provided quantitative data on receptor affinities (see Table 1) can guide initial dose-range finding.
Q4: What are the potential functional consequences of this compound's off-target activities?
A4: Engagement of off-target receptors can lead to a variety of unintended biological effects. For example, antagonism of the Muscarinic M2 receptor could interfere with its role in regulating heart rate and smooth muscle contraction. Interaction with the Adrenergic α1A receptor might affect blood pressure. Inhibition of DAT and NET can alter dopaminergic and noradrenergic signaling, respectively, which could confound the interpretation of results in neurological studies. Inhibition of PDE3 may have cardiovascular effects.
Q5: Are there any known drug-drug interactions to be aware of when using this compound?
A5: While specific drug-drug interaction studies are limited, caution should be exercised when co-administering this compound with other agents that act on its known off-target receptors (M2, α1A, DAT, NET, PDE3). For example, co-administration with other anticholinergic drugs, alpha-blockers, or monoamine reuptake inhibitors could lead to additive or synergistic effects that may be difficult to interpret.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular changes (e.g., altered heart rate, blood pressure) | - Muscarinic M2 receptor antagonism- Adrenergic α1A receptor antagonism- PDE3 inhibition | - Lower the this compound concentration.- Perform control experiments with selective M2 antagonists, α1A antagonists, or PDE3 inhibitors to confirm the off-target effect.- Monitor cardiovascular parameters closely. |
| Anomalous locomotor activity or stereotypy not consistent with H3R antagonism | - Dopamine Transporter (DAT) inhibition- Norepinephrine Transporter (NET) inhibition | - Reduce the this compound dosage.- Use a more selective H3R antagonist as a control if available.- Measure dopamine and norepinephrine levels or turnover in relevant brain regions. |
| Unexplained changes in smooth muscle contractility (e.g., gastrointestinal motility) | - Muscarinic M2 receptor antagonism | - Decrease the concentration of this compound.- Conduct in vitro smooth muscle contraction assays with and without this compound to isolate the effect. |
| Discrepancies between in vitro and in vivo results | - Differential receptor expression and accessibility of on-target vs. off-target receptors in different experimental systems. | - Characterize the expression levels of H3R and potential off-target receptors in your specific model system.- Carefully compare the pharmacokinetic and pharmacodynamic profiles of this compound in your in vitro and in vivo models. |
Quantitative Data
Table 1: this compound On-Target and Off-Target Binding Affinities and Potencies
| Target | Species | Assay Type | Value | Unit |
| Histamine H3 Receptor (On-Target) | Human | Kb, app | 0.4 | nM |
| Rat | Kb, app | 1.0 | nM | |
| Human | EC50 (inverse agonist) | 1.1 | nM | |
| Rat | EC50 (inverse agonist) | 2.0 | nM | |
| Muscarinic M2 Receptor (Off-Target) | - | Ki | 3.7 | µM |
| Adrenergic α1A Receptor (Off-Target) | - | Ki | 9.8 | µM |
| Dopamine Transporter (Off-Target) | - | Ki | 11 | µM |
| Norepinephrine Transporter (Off-Target) | - | Ki | 10 | µM |
| Phosphodiesterase PDE3 (Off-Target) | - | IC50 | 15 | µM |
Data compiled from MedchemExpress.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
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HEK293 cells stably expressing the human histamine H3 receptor.
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[³H]-N-α-methylhistamine ([³H]-NAMH) as the radioligand.
-
This compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hH3R cells.
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In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-NAMH (typically at its Kd concentration).
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
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Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Muscarinic M2 Receptor Functional Assay (cAMP Inhibition)
Objective: To assess the functional antagonist activity of this compound at the Muscarinic M2 receptor.
Materials:
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CHO-K1 cells stably expressing the human Muscarinic M2 receptor.
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Carbachol (a muscarinic agonist).
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Forskolin (an adenylyl cyclase activator).
-
This compound.
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cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed CHO-hM2R cells in a 96-well plate and culture overnight.
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Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
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Stimulate the cells with a fixed concentration of carbachol (e.g., EC80) in the presence of forskolin for a defined period.
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Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
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Generate a dose-response curve for this compound's inhibition of the carbachol-induced decrease in cAMP levels to determine its IC50.
Dopamine Transporter (DAT) Uptake Assay
Objective: To measure the inhibitory effect of this compound on dopamine uptake mediated by the dopamine transporter.
Materials:
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HEK293 cells stably expressing the human dopamine transporter.
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[³H]-Dopamine.
-
This compound.
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Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
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Wash buffer (ice-cold uptake buffer).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate HEK-hDAT cells in a 96-well plate and allow them to adhere.
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Wash the cells with uptake buffer.
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Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 10-20 minutes).
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Initiate the uptake by adding a fixed concentration of [³H]-Dopamine.
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Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
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Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.
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Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
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Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., 10 µM nomifensine).
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Calculate the percent inhibition of dopamine uptake at each this compound concentration and determine the IC50.[2]
Visualizations
Signaling Pathways
References
Troubleshooting unexpected results in Irdabisant behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irdabisant in behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in behavioral studies?
This compound (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3][4][5] As an inverse agonist, it can reduce the constitutive activity of the H3 receptor. The histamine H3 receptor acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters like acetylcholine and dopamine. By blocking these receptors, this compound is expected to increase the release of these neurotransmitters in the brain, leading to its primary effects:
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Wake-promotion: Increased histamine levels are associated with enhanced wakefulness.
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Cognitive enhancement: this compound has been shown to improve performance in memory and learning tasks in preclinical models.
Q2: In which behavioral assays has this compound shown effects?
This compound has demonstrated behavioral effects in a variety of rodent models, including:
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Rat Social Recognition Test: Improved short-term memory.
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Prepulse Inhibition (PPI): Increased PPI, suggesting potential antipsychotic-like effects.
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Rat Dipsogenia Model: Antagonism of H3R agonist-induced drinking.
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Models of wakefulness: Demonstrated wake-promoting activity.
Q3: What are some potential reasons for not observing the expected cognitive-enhancing effects of this compound?
Several factors could contribute to a lack of efficacy in cognitive tasks. These can be broadly categorized as issues with the drug, the experimental protocol, or the animals themselves. A systematic troubleshooting process is recommended to identify the root cause.
Troubleshooting Guides
Issue 1: No significant increase in wakefulness or locomotor activity observed.
If you do not observe the expected wake-promoting or locomotor-stimulating effects of this compound, consider the following potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | Verify the dose range used in previous successful studies (e.g., 3-30 mg/kg p.o. for wake-promotion in rats). Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Route of Administration | Ensure the route of administration (e.g., oral, intraperitoneal) is appropriate and consistent with previous literature. Confirm proper administration technique to ensure the full dose was delivered. |
| Timing of Behavioral Testing | The timing of the behavioral test relative to drug administration is critical. This compound is orally active and readily penetrates the blood-brain barrier. Consider the pharmacokinetic profile of this compound to ensure testing occurs at peak plasma and brain concentrations. |
| Habituation to the Test Environment | Insufficient habituation of the animals to the testing arena can lead to hyperactivity due to novelty, which may mask the effects of the drug. Ensure a proper habituation period before drug administration and testing. |
| Animal Strain and Species Differences | Behavioral responses to drugs can vary significantly between different rodent strains and species. Ensure the strain you are using is appropriate and consider that different strains may require different optimal doses. |
| Environmental Factors | Factors such as lighting conditions, noise levels, and time of day can influence locomotor activity. Standardize these conditions across all experimental groups. |
Issue 2: No improvement in memory performance in the Novel Object Recognition (NOR) test.
The NOR test is a common assay for assessing recognition memory. If this compound fails to show a cognitive-enhancing effect in this test, consider the following:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inter-Trial Interval | The time between the sample phase and the test phase is crucial. If the interval is too short, control animals may perform at ceiling, making it difficult to detect improvement. If it's too long, the task may be too difficult for the drug to show an effect. Optimize the inter-trial interval for your specific animal model. |
| Object Characteristics | The objects used should be of similar complexity and should not have intrinsic rewarding or aversive properties. Ensure the objects are sufficiently different for the animal to discriminate but not so different as to induce a neophobic response. |
| Low Baseline Exploration | If animals do not explore the objects sufficiently during the sample phase, they will not have encoded the memory of the familiar object. Ensure animals meet a minimum exploration criterion. Factors like anxiety or stress can reduce exploration. |
| Inappropriate Drug Dose | A dose that is too high may induce side effects that interfere with performance, such as hyperactivity or stereotyped behaviors. A dose that is too low may be sub-threshold for cognitive enhancement. A dose-response curve is recommended. |
| Procedural Issues | Ensure that the testing arena and objects are thoroughly cleaned between trials to eliminate olfactory cues. The experimenter should be blind to the treatment groups to avoid bias in scoring. |
Experimental Protocols
Protocol 1: Locomotor Activity Assay
This protocol outlines the general steps for assessing the effect of this compound on spontaneous locomotor activity in rodents.
-
Animal Habituation: Acclimatize animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the locomotor activity chamber for a set period (e.g., 30-60 minutes) on the day prior to testing.
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Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage). Doses can range from 3 to 30 mg/kg for wake-promoting effects.
-
Testing: Place the animal in the locomotor activity chamber at a specified time post-administration. Record locomotor activity using an automated tracking system for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
Protocol 2: Novel Object Recognition (NOR) Test
This protocol provides a framework for conducting the NOR test to evaluate the cognitive-enhancing effects of this compound.
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Habituation: Handle the animals for several days before the experiment. On the day before testing, allow each animal to explore the empty testing arena for 5-10 minutes.
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Drug Administration: Administer this compound or vehicle at a predetermined time before the sample phase. Doses for cognitive enhancement in rats have been reported in the range of 0.01 to 0.1 mg/kg p.o.
-
Sample Phase (T1): Place two identical objects in the arena and allow the animal to explore for a set duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific ITI (e.g., 1 hour to 24 hours).
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Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set duration (e.g., 5 minutes).
-
Data Analysis: Score the time spent exploring each object. Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)). A higher index in the this compound group would indicate enhanced recognition memory.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks presynaptic H3 autoreceptors, increasing histamine release.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for conducting a behavioral study with this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected results in behavioral studies.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1005402-19-6 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
Irdabisant Blood-Brain Barrier Penetration Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the blood-brain barrier (BBB) penetration of Irdabisant (also known as CEP-26401). This document includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its BBB penetration important?
A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2][3] Its therapeutic potential for cognitive and attentional disorders necessitates its ability to cross the blood-brain barrier to engage with its target receptors in the central nervous system (CNS).[4][5]
Q2: Is there evidence that this compound crosses the blood-brain barrier?
A2: Yes, this compound is described as a blood-brain barrier penetrant compound. In vivo studies have demonstrated its presence in the brain after systemic administration. Specifically, the brain-to-plasma concentration ratio (Kp) has been determined in preclinical species, providing quantitative evidence of its CNS penetration.
Q3: What are the key physicochemical properties of this compound that favor BBB penetration?
A3: this compound possesses ideal pharmaceutical properties for a CNS drug, including favorable water solubility, lipophilicity, and permeability characteristics. It also exhibits low binding to human plasma proteins, which is a desirable feature for a CNS-active compound.
Q4: Is this compound a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp)?
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the pharmacokinetic properties and brain penetration of this compound.
Table 1: In Vivo Brain-to-Plasma Ratio of this compound
| Species | Brain-to-Plasma Ratio (Kp,uu) | Reference |
| Rat | 2.6 ± 0.2 | |
| Dog | 2.4 ± 0.4 |
Table 2: Interspecies Pharmacokinetic Parameters of this compound
| Species | Route | T½ (h) | Vd (L/kg) | CL (mL/min/kg) | F (%) |
| Rat | i.v. | 2.6 | 9.4 | 42 | - |
| p.o. | 2.9 | - | - | 83 | |
| Dog | i.v. | 2.9 | 3.5 ± 1.1 | 13.2 ± 1.5 | - |
| p.o. | 2.7 | - | - | 22 ± 2 | |
| Monkey | i.v. | 5.4 | 3.8 ± 0.9 | 7.7 ± 1.8 | - |
| p.o. | 5.0 | - | - | 83 ± 18 |
Data adapted from Medchemexpress.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies and troubleshooting advice for key experiments used to assess the BBB penetration of compounds like this compound.
Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive permeability of a compound across the BBB.
-
Preparation of the Donor Plate:
-
Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50 µM with a low percentage of DMSO (e.g., 0.5%).
-
Add the compound solution to the wells of the donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of the acceptor plate with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract in an organic solvent).
-
Fill the wells of the acceptor plate with the same buffer as the donor plate.
-
-
Assay Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 60 minutes), often with gentle stirring to reduce the aqueous boundary layer.
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
| Issue | Possible Cause | Suggested Solution |
| Low compound recovery | - Poor solubility of the compound in the assay buffer.- Non-specific binding to the plate material. | - Increase the co-solvent concentration (e.g., DMSO) in the buffer, but be mindful of its effect on membrane integrity.- Use plates with low-binding surfaces.- Include a surfactant in the acceptor buffer. |
| High variability between replicates | - Inconsistent coating of the lipid membrane.- Air bubbles trapped between the donor and acceptor plates. | - Ensure the lipid solution is completely dissolved and evenly applied.- Carefully assemble the plates to avoid trapping air bubbles. |
| Unexpectedly high or low permeability for control compounds | - Incorrect pH of the buffer.- Degradation of the lipid solution.- Incorrect incubation time or temperature. | - Verify the pH of all buffers before use.- Use fresh or properly stored lipid solutions.- Ensure accurate timing and consistent temperature during incubation. |
MDCK-MDR1 Transwell Assay
This cell-based assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB.
-
Cell Culture:
-
Culture MDCK cells transfected with the human MDR1 gene on semi-permeable transwell inserts until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-to-B): Add the test compound (e.g., this compound at 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C in a CO2 incubator for a defined period (e.g., 90 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.
-
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | - Incomplete cell monolayer formation.- Cell toxicity caused by the test compound. | - Extend the cell culture time to ensure a fully confluent monolayer.- Assess the cytotoxicity of the compound at the tested concentration. |
| High variability in Papp values | - Inconsistent cell seeding density.- Leakage from the transwell inserts. | - Ensure a uniform cell suspension and seeding volume.- Check the integrity of the transwell inserts before seeding. |
| Low compound recovery | - Compound binding to the plate or cell monolayer.- Metabolism of the compound by the cells. | - Use low-binding plates.- Analyze cell lysates to check for intracellular accumulation.- Investigate potential metabolism of the compound by MDCK cells. |
In Vivo Microdialysis
This technique allows for the continuous sampling of the unbound concentration of a drug in the brain extracellular fluid of a freely moving animal, providing a direct measure of BBB penetration.
-
Probe Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rodent.
-
Allow the animal to recover from surgery for at least 24 hours to allow the BBB to reseal.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals.
-
-
Sample Analysis and Kp,uu Calculation:
-
Measure the concentration of this compound in the dialysate and in plasma samples using a sensitive analytical method like LC-MS/MS.
-
Determine the in vivo recovery of the probe.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the unbound brain concentration by the unbound plasma concentration.
-
| Issue | Possible Cause | Suggested Solution |
| No or low recovery of the compound | - Clogged microdialysis probe.- Low brain concentration of the compound. | - Check the patency of the probe before and during the experiment.- Ensure the analytical method has sufficient sensitivity.- Consider a higher dose of the compound if appropriate. |
| High variability in brain concentrations | - Incorrect probe placement.- Disruption of the BBB during probe insertion. | - Verify probe placement histologically after the experiment.- Allow for an adequate recovery period after surgery. |
| Animal distress or adverse effects | - Surgical complications.- Pharmacological effects of the compound. | - Ensure aseptic surgical techniques and adequate post-operative care.- Monitor the animal closely for any adverse reactions to the compound. |
In Situ Brain Perfusion
This technique involves perfusing the brain of an anesthetized animal with a solution containing the test compound, allowing for the precise control of the composition of the fluid reaching the brain.
-
Surgical Preparation:
-
Anesthetize the animal (typically a rat) and expose the common carotid artery.
-
Catheterize the artery for perfusion.
-
-
Perfusion:
-
Perfuse the brain with a buffered saline solution containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or dextran).
-
Maintain the perfusion for a short duration (e.g., 30-60 seconds).
-
-
Brain Tissue Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) to quantify the rate and extent of BBB penetration.
-
| Issue | Possible Cause | Suggested Solution |
| Incomplete perfusion of the brain | - Incorrect catheter placement.- Air embolism. | - Ensure the catheter is correctly positioned in the carotid artery.- Carefully prime the perfusion lines to remove all air bubbles. |
| High background from the vascular space marker | - Insufficient washout of the vascular space.- Leakage of the marker across a compromised BBB. | - Ensure an adequate pre-flush with buffer before introducing the compound.- Assess the integrity of the BBB with a control experiment. |
| Variable brain uptake | - Fluctuations in perfusion pressure or flow rate.- Temperature instability. | - Use a calibrated perfusion pump to maintain a constant flow rate.- Maintain the animal's body temperature and the perfusate temperature at 37°C. |
Visualizations
Histamine H3 Receptor Signaling Pathway
As an antagonist/inverse agonist of the H3 receptor, this compound blocks the constitutive activity of the receptor and the binding of endogenous histamine. This leads to an increase in the release of histamine and other neurotransmitters. The diagram below illustrates the primary signaling pathways associated with the H3 receptor.
Caption: this compound's mechanism of action on the H3 receptor signaling pathway.
General Experimental Workflow for BBB Penetration Assessment
The following diagram outlines a logical workflow for assessing the BBB penetration of a novel compound like this compound, starting from in vitro screening to in vivo validation.
Caption: A typical workflow for assessing the blood-brain barrier penetration of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1005402-19-6 | Benchchem [benchchem.com]
- 5. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, this compound): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Irdabisant treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Irdabisant in preclinical studies. Our aim is to help you address potential variability in animal responses and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing significant inter-animal variability in the cognitive-enhancing effects of this compound. What are the potential causes and how can we mitigate this?
A1: Variability in response to this compound can stem from several factors. Consider the following troubleshooting steps:
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Dose-Response Relationship: this compound may exhibit a narrow therapeutic window or an inverted U-shaped dose-response curve for cognitive enhancement.[1] A dose that is too high may not produce the desired effect, or could even impair performance.[1]
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Recommendation: Conduct a thorough dose-response study to identify the optimal dose for your specific animal model and cognitive task. Start with the lower effective doses reported in the literature (e.g., 0.01 mg/kg in rats for social recognition) and include a wider range to capture the full dose-response curve.[2]
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Pharmacokinetics: Species-specific differences in drug metabolism and clearance can significantly impact bioavailability and brain exposure. This compound has shown favorable pharmacokinetic profiles across species, but variations can still occur.[3]
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Recommendation: If you suspect pharmacokinetic variability, consider performing satellite pharmacokinetic studies in a subset of your animals to correlate plasma and brain concentrations of this compound with behavioral outcomes. Factors such as age, sex, and health status of the animals can influence drug metabolism.
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Animal Strain: Different rodent strains can exhibit varying baseline cognitive performance and drug responses.[3]
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Recommendation: Ensure you are using a consistent and well-characterized animal strain. If variability persists, it may be inherent to the chosen strain. Citing the specific strain used in your methodology is crucial for reproducibility.
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Experimental Protocol: Subtle variations in experimental procedures can introduce variability.
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Recommendation: Standardize all experimental parameters, including housing conditions, light-dark cycle, handling procedures, and the timing of drug administration relative to behavioral testing. Ensure all experimenters are trained and follow the same protocol consistently.
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Q2: The wake-promoting effects of this compound in our study are less pronounced than what is reported in the literature. What could be the reason?
A2: The wake-promoting effects of this compound are generally robust but can be influenced by the following:
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Dosage: Higher doses of this compound are typically required for wake-promoting effects compared to cognitive enhancement. Doses in the range of 3-30 mg/kg have been shown to be effective in rats.
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Recommendation: Verify that you are using a dose within the effective range for wakefulness. If not, a dose-escalation study may be necessary.
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Method of Assessment: The method used to measure wakefulness (e.g., EEG, locomotor activity) can influence the observed outcome.
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Recommendation: Electroencephalography (EEG) is the gold standard for assessing sleep-wake states. If you are relying solely on locomotor activity, you may not be capturing the full effect on arousal.
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Time of Administration: The timing of this compound administration relative to the animal's natural sleep-wake cycle is critical.
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Recommendation: Administer the compound during the animal's typical sleep period (e.g., the light phase for nocturnal rodents) to observe a more pronounced wake-promoting effect.
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Q3: We are using this compound as a positive control in a prepulse inhibition (PPI) study, but the results are inconsistent. How can we improve reliability?
A3: Inconsistent PPI results can be multifactorial:
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Animal Model: The choice of mouse or rat strain is critical for PPI studies. DBA/2 mice are a commonly used strain that exhibits deficits in PPI and responds to antipsychotic drugs and H3R antagonists.
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Recommendation: Ensure you are using an appropriate animal model with a stable and reproducible PPI deficit.
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-
Drug Co-administration: this compound has been shown to have synergistic effects when co-administered with antipsychotics like risperidone.
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Recommendation: If using this compound as a standalone treatment, ensure the dose is appropriate. If using it as an adjunctive therapy, carefully titrate the doses of both compounds to find the optimal synergistic combination.
-
-
Acoustic Startle Response: The parameters of the PPI test itself (e.g., background noise, prepulse intensity, startle stimulus) can significantly impact the results.
-
Recommendation: Optimize and standardize your PPI protocol. Ensure that the acoustic startle reflex is stable and that the prepulse stimuli effectively inhibit the startle response in control animals.
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Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Target | Species | Assay | Value | Reference |
| H₃ Receptor | Human | Kᵢ | 2.0 nM | |
| H₃ Receptor | Rat | Kᵢ | 7.2 nM | |
| H₃ Receptor | Human | Kₑₓ | 0.4 nM | |
| H₃ Receptor | Rat | Kₑₓ | 1.0 nM | |
| H₃ Receptor | Human | EC₅₀ (Inverse Agonist) | 1.1 nM | |
| H₃ Receptor | Rat | EC₅₀ (Inverse Agonist) | 2.0 nM | |
| hERG | Human | IC₅₀ | 13.8 µM |
Table 2: In Vivo Efficacy and Receptor Occupancy
| Model | Species | Endpoint | Value | Reference |
| Dipsogenia | Rat | ED₅₀ (p.o.) | 0.06 mg/kg | |
| H₃R Occupancy | Rat | OCC₅₀ (p.o.) | 0.1 mg/kg | |
| Social Recognition | Rat | Effective Dose (p.o.) | 0.01 - 0.1 mg/kg | |
| Wakefulness | Rat | Effective Dose (p.o.) | 3 - 30 mg/kg | |
| Prepulse Inhibition | DBA/2NCrl Mice | Effective Dose (i.p.) | 10 - 30 mg/kg |
Table 3: Pharmacokinetic Parameters
| Species | Administration | Bioavailability (F) | Key Findings | Reference |
| Rat | p.o. | 78% | Rapid absorption, moderate clearance. | |
| Dog | p.o. | 92% | Moderate clearance. | |
| Monkey | p.o. | 96% | Rapid absorption, moderate clearance. |
Experimental Protocols
Key Experiment: Rat Social Recognition Test
This protocol is a generalized procedure based on methodologies cited in the literature.
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Animals: Adult male rats are individually housed for at least one week before the experiment.
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Habituation: On the day of the experiment, animals are habituated to the testing arena (a clean, standard rat cage with fresh bedding) for 30 minutes.
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Drug Administration: this compound or vehicle is administered orally (p.o.) at the desired dose and time point before the first trial (e.g., 60 minutes).
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Trial 1 (T1): A juvenile rat is introduced into the adult's cage for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.
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Inter-trial Interval: The juvenile is removed, and the adult rat remains in its home cage for a specified delay period (e.g., 60 minutes).
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Trial 2 (T2): The same juvenile rat is reintroduced to the adult's cage for another 4-minute interaction period. The duration of social investigation is again recorded.
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Data Analysis: A recognition index is calculated as the ratio of investigation time in T2 to T1. A lower recognition index in vehicle-treated animals indicates memory of the juvenile, while a higher index in this compound-treated animals suggests enhanced memory.
Visualizations
Caption: this compound blocks presynaptic H₃ autoreceptors, enhancing histamine release.
Caption: A generalized workflow for preclinical studies with this compound.
References
- 1. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Irdabisant Technical Support Center: Stability, Protocols, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Irdabisant in long-term experiments. This resource offers detailed information on solution stability, experimental protocols, and troubleshooting common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). To aid dissolution, sonication of the solution is advisable.[1] Store this stock solution in small aliquots to minimize freeze-thaw cycles.
Q2: What are the recommended storage conditions and stability for this compound stock solutions?
A2: The stability of your this compound stock solution is highly dependent on the storage temperature. For long-term storage, it is crucial to adhere to the following guidelines:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO. [2][3]
Q3: How should I prepare working solutions of this compound for my experiments?
A3: Prepare working solutions by diluting the DMSO stock solution with your desired aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in your experimental setup is not toxic to the cells or animals. For most cell lines, the final DMSO concentration should be kept below 0.5%, although some can tolerate up to 1%. For in vivo studies in normal mice, the DMSO concentration should be below 10%. However, for nude or transgenic mice, it is recommended to keep the DMSO concentration below 2%.
Q4: What is the stability of this compound in aqueous working solutions?
A4: The stability of this compound in aqueous solutions is more limited than in DMSO stock solutions. If the prepared working solution is clear, it can be stored at 4°C and should be used within a week to avoid loss of efficacy. If the working solution appears as a suspension, it should be prepared fresh immediately before each use.[1]
Troubleshooting Guide
Issue 1: Precipitation is observed when preparing aqueous working solutions of this compound.
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Cause A: Low Solubility in Aqueous Buffers. this compound is poorly soluble in water. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to precipitate out of solution.
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Solution:
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Decrease the final concentration: Try preparing a more dilute working solution.
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Use a co-solvent: Consider using a small percentage of a pharmaceutically acceptable co-solvent, such as PEG300 or ethanol, in your aqueous buffer. However, always test the vehicle for any effects in your experimental model.
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Serial dilutions: Perform serial dilutions of the DMSO stock in the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Cause B: pH of the Aqueous Buffer. The solubility of many compounds is pH-dependent.
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Solution: Investigate the effect of pH on this compound solubility. Prepare a pH profile to determine the optimal pH range for solubility and stability in your experimental buffer.
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Issue 2: Loss of this compound activity in long-term experiments.
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Cause A: Degradation in Aqueous Solution. this compound may degrade over time in aqueous solutions, especially at room temperature or 37°C.
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Solution:
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Prepare fresh solutions: For long-term experiments, it is best to prepare fresh working solutions from the frozen DMSO stock daily or for each experiment.
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Conduct a stability study: If daily preparation is not feasible, perform a pilot stability study by preparing a batch of the working solution and testing its activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.
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Cause B: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the solution.
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Solution:
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Use low-adhesion plasticware: Utilize polypropylene or other low-binding microplates and tubes.
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Include a surfactant: A very low concentration of a non-ionic surfactant, such as Tween 20 (e.g., 0.01%), can help prevent adsorption. Ensure the surfactant does not interfere with your assay.
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Issue 3: Inconsistent or unexpected results in cell-based assays.
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Cause A: DMSO Toxicity. High concentrations of DMSO can be toxic to cells and can affect cell signaling pathways.
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Solution:
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Maintain low final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%).
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Run a vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO as your this compound-treated samples) to account for any effects of the solvent.
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Cause B: Interference with Assay Components. this compound or DMSO may interfere with the detection reagents of your assay (e.g., fluorescence or luminescence-based readouts).
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Solution: Run a control with this compound in the absence of cells to check for any direct interference with the assay signal.
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Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Rodents
This protocol provides a general guideline for preparing an this compound solution for in vivo studies. The final concentration and vehicle may need to be optimized for your specific experimental needs.
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Materials:
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This compound powder
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DMSO (sterile, cell culture grade)
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Sterile saline (0.9% NaCl) or sterile water adjusted to pH 2.[4]
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Sterile, low-adhesion microcentrifuge tubes
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Vortex mixer
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Sonicator
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Procedure:
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Calculate the required amount of this compound based on the desired dose and the number of animals.
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Prepare a 10 mg/mL stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly to ensure complete dissolution.
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For a final dosing solution, dilute the DMSO stock solution in sterile saline or pH 2 water. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.
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Vortex the final dosing solution thoroughly before each administration to ensure a homogenous suspension.
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Administer the solution via oral gavage at the appropriate volume based on the animal's body weight (typically 5-10 mL/kg for mice).
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Protocol 2: In Vitro cAMP Assay for this compound Activity
This protocol outlines a cell-based assay to measure the effect of this compound on cAMP levels in cells expressing the histamine H3 receptor.
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Materials:
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HEK293 cells stably expressing the human histamine H3 receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Forskolin (adenylyl cyclase activator)
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Histamine (H3 receptor agonist)
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This compound
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
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White, opaque 384-well plates
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Procedure:
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Cell Plating: Seed the HEK293-H3R cells into a 384-well plate at an optimized density and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of histamine and forskolin.
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Antagonist Treatment: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
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Agonist Stimulation: Add a fixed concentration of histamine (typically EC80) to the wells already containing this compound. To a separate set of wells (positive control), add forskolin to induce maximal cAMP production. To another set (negative control), add only the assay buffer.
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Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (usually 15-30 minutes) at 37°C.
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
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Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
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Visualizations
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.
Caption: Experimental workflow for preparing this compound dosing solutions for in vivo studies.
Caption: Logical troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Irdabisant Preclinical Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with Irdabisant observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to cause drug-drug interactions (DDIs) via inhibition of cytochrome P450 (CYP) enzymes?
A1: Preclinical data indicate that this compound has a low potential for causing CYP-mediated drug-drug interactions.[1][2][3] In vitro studies have shown that this compound is a weak inhibitor of the major human CYP450 isoforms.[2][3] The half-maximal inhibitory concentration (IC50) values for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were all determined to be greater than 30 μM. These high IC50 values suggest that clinically significant interactions due to CYP inhibition are unlikely at therapeutic concentrations of this compound.
Q2: My experiment suggests a potential CYP-mediated interaction with this compound. What could be the reason?
A2: If you observe unexpected results suggesting a CYP-mediated interaction, consider the following troubleshooting steps:
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Re-evaluate this compound Concentration: Ensure the concentrations of this compound used in your assay are within a clinically relevant range. The high IC50 values (>30 μM) from preclinical studies suggest that interactions would only be possible at very high, likely supra-therapeutic, concentrations.
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Check Experimental System: Verify the integrity of your experimental system. For in vitro assays using human liver microsomes or recombinant CYP enzymes, ensure the proper functioning of the enzymes and the absence of non-specific inhibition.
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Consider Metabolism-Dependent Inhibition: While direct inhibition is weak, investigate the possibility of metabolism-dependent inhibition, although preclinical data on this specific aspect is limited. This would involve pre-incubating this compound with the CYP enzymes and NADPH before adding the substrate.
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Review Co-administered Drug Profile: The interacting drug may be a sensitive substrate for a particular CYP enzyme, or it may be an inhibitor itself, leading to a complex interaction profile.
Q3: Is this compound likely to be a "victim" of drug-drug interactions, where its metabolism is affected by other drugs?
A3: The likelihood of this compound being a victim of DDIs is low. Preclinical studies have demonstrated that the metabolism of this compound is minimal in liver microsomes from various species, including humans, rats, mice, and dogs. This suggests that this compound is not significantly metabolized by CYP enzymes, and therefore, co-administration with potent CYP inhibitors or inducers is not expected to substantially alter its pharmacokinetic profile.
Q4: Are there any known pharmacodynamic drug interactions with this compound from preclinical studies?
A4: Yes, a preclinical study in DBA/2NCrl mice demonstrated a potential pharmacodynamic interaction with the antipsychotic drug risperidone. In this study, co-administration of sub-efficacious doses of this compound (3 mg/kg i.p.) and risperidone (0.1 mg/kg i.p.) resulted in a significant increase in prepulse inhibition (PPI), an effect that was not observed when either drug was administered alone at these doses. This suggests a potential for synergistic or additive pharmacodynamic effects when this compound is co-administered with other centrally active agents.
Q5: Does this compound interact with any other receptors or transporters that could lead to DDIs?
A5: Besides its high affinity for the histamine H3 receptor, this compound has been shown to have moderate activity at several other targets, which could be a source of pharmacodynamic interactions. These include the Muscarinic M2 receptor (Ki = 3.7 ± 0.0 μM), Adrenergic α1A receptor (Ki = 9.8 ± 0.3 μM), Dopamine transporters (Ki = 11 ± 2 μM), and Norepinephrine transporters (Ki = 10 ± 1 μM). It also shows inhibitory activity on phosphodiesterase PDE3 (IC50 = 15 ± 1 μM). There is currently no specific preclinical data available regarding this compound's interaction with key drug transporters like P-glycoprotein (P-gp).
Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound
| CYP450 Isoform | Result (IC50) | Potential for DDI |
| CYP1A2 | > 30 μM | Low |
| CYP2C9 | > 30 μM | Low |
| CYP2C19 | > 30 μM | Low |
| CYP2D6 | > 30 μM | Low |
| CYP3A4 | > 30 μM | Low |
Table 2: Off-Target Binding and Activity of this compound
| Target | Parameter | Result |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 μM |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 μM |
| Dopamine Transporter | Ki | 11 ± 2 μM |
| Norepinephrine Transporter | Ki | 10 ± 1 μM |
| Phosphodiesterase PDE3 | IC50 | 15 ± 1 μM |
| hERG Channel | IC50 | 13.8 μM |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general methodology for assessing the potential of a test compound, such as this compound, to inhibit major CYP450 enzymes using human liver microsomes.
1. Materials:
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Test compound (this compound)
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Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
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Positive control inhibitors for each isoform
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Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
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Acetonitrile or other suitable organic solvent for reaction termination
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LC-MS/MS system for analysis
2. Experimental Procedure:
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Prepare stock solutions of the test compound, probe substrates, and positive controls in an appropriate solvent.
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In a 96-well plate, add the incubation buffer, human liver microsomes, and varying concentrations of the test compound or positive control.
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Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
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Initiate the reaction by adding a cocktail of the probe substrates and the NADPH regenerating system.
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Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation for each substrate.
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Terminate the reaction by adding cold acetonitrile.
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant to a new plate for analysis.
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Analyze the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.
3. Data Analysis:
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Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the test compound concentration.
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Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
References
Irdabisant Administration: Technical Support Center for Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Irdabisant (also known as CEP-26401) to ensure consistent and reliable experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in animal behavior or physiological response. | Improper drug formulation leading to inconsistent dosing. | Ensure this compound is fully dissolved. For in vivo studies, a common formulation is a solution in water (pH 2) for oral administration. For intraperitoneal injections, appropriate vehicles should be used and specified. Refer to the In Vivo Formulation Calculator for guidance on preparing solutions with co-solvents like DMSO and PEG300 if necessary.[1][2] |
| Incorrect dose administration. | Verify dose calculations and ensure accurate administration volumes. For oral gavage, ensure the animal properly receives the full dose. For intravenous administration, confirm the injection rate and volume. | |
| Animal model-specific factors. | Different rodent strains or species can exhibit varied responses. Ensure the chosen animal model is appropriate for the study's objectives. For instance, the rat social recognition model is effective for assessing short-term memory enhancement.[3][4][5] | |
| Observed effect does not match expected outcome (e.g., no cognitive enhancement). | Dose is outside the therapeutic window. | This compound has demonstrated a dose-dependent effect. For cognitive enhancement in rats, oral doses of 0.01 to 0.1 mg/kg have been effective. Higher doses (3 to 30 mg/kg) are associated with wake-promoting effects. In human studies, a U-shaped dose-response has been observed, with higher doses sometimes leading to worse performance on certain cognitive tasks. |
| Timing of administration and behavioral testing is not optimal. | The timing between this compound administration and behavioral testing is critical. In rats, a 1-hour pre-treatment is often used. In humans, the time to maximum plasma concentration (tmax) is between 3 to 6 hours. | |
| Precipitation of this compound in solution. | Poor solubility in the chosen vehicle. | This compound hydrochloride is soluble in aqueous solutions. If using other forms or higher concentrations, solubility may be an issue. Sonication can aid in dissolution. If precipitation occurs, reconsider the vehicle or concentration. |
| Improper storage of stock solutions. | Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. The H3R is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of histamine in the brain, which is associated with enhanced wakefulness and cognitive function.
2. What are the recommended solvents and storage conditions for this compound?
For in vivo oral administration in rats, this compound has been dissolved in pH 2 water. For other applications, DMSO is a common solvent for creating stock solutions. Stock solutions are best stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
3. What are the key binding affinities and functional activities of this compound?
The following tables summarize the binding affinity (Ki), antagonist activity (Kb,app), and inverse agonist activity (EC50) of this compound for rat and human H3 receptors.
Binding Affinity (Ki)
| Species | Receptor | Ki (nM) |
| Rat | H3R (brain membranes) | 2.7 ± 0.3 |
| Rat | Recombinant H3R | 7.2 ± 0.4 |
| Human | Recombinant H3R | 2.0 ± 1.0 |
Data from radioligand binding displacement assays.
Antagonist Activity (Kb,app)
| Species | Receptor | Kb,app (nM) |
| Rat | H3R | 1.0 |
| Human | H3R | 0.4 |
Data from [³⁵S]GTPγS binding assays.
Inverse Agonist Activity (EC50)
| Species | Receptor | EC50 (nM) |
| Rat | H3R | 2.0 |
| Human | H3R | 1.1 |
Data from [³⁵S]GTPγS binding assays.
4. What are some established experimental protocols for this compound?
Rat Social Recognition Test for Short-Term Memory
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Animals: Adult male Sprague-Dawley rats.
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Procedure:
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Administer this compound orally at doses ranging from 0.001 to 0.1 mg/kg.
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After a set pre-treatment time (e.g., 60 minutes), introduce a juvenile rat to the adult for a 4-minute familiarization period.
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Following a 60-minute delay, re-introduce the same juvenile rat along with a novel juvenile rat for another 4-minute recognition period.
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Record the time the adult rat spends investigating each juvenile. A reduction in the investigation of the familiar juvenile compared to the novel one indicates memory.
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Rat Dipsogenia Model for H3R Antagonism
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Animals: Male Sprague-Dawley rats.
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Procedure:
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Administer this compound orally at doses ranging from 0.01 to 0.3 mg/kg.
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After a pre-treatment period, administer the H3R agonist R-α-methylhistamine (RAMH) to induce a drinking response (dipsogenia).
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Measure water consumption over a 30-minute period.
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Effective antagonism of the H3R by this compound will result in a dose-dependent inhibition of the RAMH-induced drinking.
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Prepulse Inhibition (PPI) in Mice
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Animals: Male DBA/2NCrl mice.
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Procedure:
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Administer this compound intraperitoneally at doses of 3, 10, and 30 mg/kg.
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Place the mice in a startle chamber.
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Present a series of acoustic startle pulses, some of which are preceded by a weaker prepulse.
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Measure the startle response. An increase in PPI indicates an improvement in sensorimotor gating, a measure relevant to schizophrenia research.
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5. What are the pharmacokinetic properties of this compound?
This compound is rapidly absorbed after oral administration and has high oral bioavailability in rats and monkeys. In humans, it is absorbed more slowly, with a median time to maximum plasma concentration (tmax) of 3 to 6 hours. It also demonstrates good blood-brain barrier penetration.
Visual Guides
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. This compound hydrochloride | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Irdabisant and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Irdabisant and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-stage process. The first stage is the construction of the 6-arylpyridazin-3(2H)-one core via a Suzuki-Miyaura cross-coupling reaction. The second stage involves the etherification of the phenolic hydroxyl group with a suitable (R)-2-methylpyrrolidine side chain.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The two most critical steps are the palladium-catalyzed Suzuki-Miyaura coupling and the subsequent N-alkylation/etherification. The Suzuki coupling is crucial for forming the biaryl core, and its efficiency can be sensitive to the choice of catalyst, ligand, base, and solvent. The stereoselective introduction of the (R)-2-methylpyrrolidin-1-yl moiety is vital for the desired biological activity, as the R-isomer is the eutomer.[1]
Q3: Are there common off-target activities to be aware of with this compound and its analogs?
A3: this compound has been shown to have low off-target activity. It exhibits relatively low inhibitory activity against the hERG current (IC₅₀ of 13.8 µM), suggesting a reduced risk of cardiac toxicity. Additionally, its inhibitory activity against major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is low, with IC₅₀ values greater than 30 μM, indicating a low potential for drug-drug interactions.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction between 6-chloro-2H-pyridazin-3-one and the boronic acid partner is showing low or no conversion of the starting materials. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in this Suzuki coupling is a common issue and can often be traced back to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure your palladium source is of high quality and has been stored correctly. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which prevents them from coordinating to the palladium center.
-
Solution: Use fresh ligands or those that have been stored under an inert atmosphere.
-
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.
-
Solution: Ensure thorough degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
-
Improper Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
-
Boronic Acid Instability: Heteroarylboronic acids can be unstable and prone to protodeboronation.
-
Solution: Use freshly prepared or purchased boronic acid. Consider using more stable boronic acid derivatives like pinacol esters.
-
Problem 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
Q: I am observing significant amounts of homocoupled boronic acid and dehalogenated starting material in my Suzuki coupling reaction. How can I minimize these byproducts?
A: The formation of these byproducts points to specific issues within your reaction conditions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: Improve your degassing procedure for all solvents and reagents. Using a direct Pd(0) source can sometimes mitigate this issue as it bypasses the precatalyst reduction step which can be inefficient and lead to side reactions.
-
-
Dehalogenation of the Aryl Halide: This occurs when a hydride source is present, leading to the reduction of the starting material.
-
Solution: Ensure you are using high-purity, dry, aprotic solvents like dioxane or toluene. Some bases or solvents (like alcohols) can act as hydride donors; consider screening alternative bases.
-
Problem 3: Low Yield in the N-Alkylation/Etherification Step
Q: The reaction to couple the 6-(4-hydroxyphenyl)-2H-pyridazin-3-one intermediate with the (R)-2-methylpyrrolidine side chain is giving a low yield. What are the key parameters to optimize?
A: Low yields in this step are often related to the reaction conditions and the reactivity of the electrophile.
-
Leaving Group: The efficiency of the substitution reaction is highly dependent on the leaving group on the propyl chain.
-
Solution: While a chloro- leaving group can be used, bromo- or tosyl-activated propyl chains are more reactive and can lead to higher yields and shorter reaction times.
-
-
Base: A suitable base is required to deprotonate the phenolic hydroxyl group.
-
Solution: Common bases for this transformation include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Ensure the base is anhydrous.
-
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is sluggish, while monitoring for potential decomposition.
-
Quantitative Data
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-chloropyridazinones with Arylboronic Acids [2][3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 80-90 | Moderate |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good to Excellent |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100-110 | Good to Excellent |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane | 90 | Good |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
Protocol 1: Representative Synthesis of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one (this compound Intermediate)
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 6-chloropyridazinone with a hydroxyphenylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-2H-pyridazin-3-one (1.0 equiv.), 4-hydroxyphenylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-hydroxyphenyl)-2H-pyridazin-3-one.[2]
Protocol 2: Representative Synthesis of this compound via Etherification
This protocol describes a general method for the O-alkylation of the pyridazinone intermediate.
-
Reaction Setup: To a round-bottom flask, add 6-(4-hydroxyphenyl)-2H-pyridazin-3-one (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add a solution of (R)-1-(3-chloropropyl)-2-methylpyrrolidine (1.2 equiv.) in DMF to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 16-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a histamine H3 receptor inverse agonist.
Experimental Workflow for this compound Synthesis
References
Validation & Comparative
A Comparative Efficacy Analysis of Irdabisant and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Irdabisant, a selective H3 receptor antagonist/inverse agonist, with other notable H3 receptor antagonists, Pitolisant and Ciproxifan. The information is compiled from preclinical and clinical data to assist researchers in evaluating their relative therapeutic potential.
Quantitative Efficacy Data
The following table summarizes the key in vitro and in vivo efficacy parameters for this compound, Pitolisant, and Ciproxifan.
| Parameter | This compound (CEP-26401) | Pitolisant (Wakix®) | Ciproxifan |
| Receptor Binding Affinity (Ki) | |||
| Human H3 Receptor | 2.0 nM[1][2][3] | 0.16 nM[4] | 46-180 nM[5] |
| Rat H3 Receptor | 7.2 nM | ~20-fold lower affinity than human | 0.4-6.2 nM |
| In Vitro Functional Activity | |||
| Human H3 Receptor (EC50/IC50) | 1.1 nM (inverse agonist) | 1.5 nM (inverse agonist) | 9.2 nM (IC50) |
| Rat H3 Receptor (EC50) | 2.0 nM (inverse agonist) | - | - |
| Preclinical Efficacy | |||
| Rat Social Recognition Model | Improved performance at 0.01-0.1 mg/kg (p.o.) | - | Improved memory function |
| Prepulse Inhibition (PPI) | Increased PPI at 10 and 30 mg/kg (i.p.) in mice | - | Enhanced PPI in DBA/2 mice at 10 mg/kg (i.p.) |
| Alzheimer's Disease Model | - | - | Reversed cognitive deficits in APP Tg2576 mice at 3.0 mg/kg |
| Wakefulness | Wake-promoting at 3-30 mg/kg (p.o.) in rats | Promotes wakefulness | Promotes wakefulness in cats at 0.15-2 mg/kg (p.o.) |
| Clinical Efficacy (Narcolepsy) | Under investigation for cognitive impairment | ||
| Epworth Sleepiness Scale (ESS) | - | Significant reduction vs. placebo (-6.1 vs -2.3) | N/A |
| Maintenance of Wakefulness Test (MWT) | - | Increased sleep latency vs. placebo (10.4 min vs 6.8 min) | N/A |
| Weekly Cataplexy Rate | - | Significant reduction vs. placebo (-14.5 vs -0.1) | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of H3 receptor antagonists, the following diagrams are provided.
Caption: H3 Receptor Signaling Pathway.
Caption: Preclinical to Clinical Workflow.
Caption: Comparative Efficacy Study Logic.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay for H3 Receptor Affinity (Ki)
This protocol is a generalized procedure for determining the binding affinity of a compound to the histamine H3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.
-
Materials:
-
Cell membranes expressing the human or rat H3 receptor.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50/IC50)
This assay measures the functional activity of a compound at the H3 receptor by quantifying its effect on G-protein activation.
-
Objective: To determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) of a test compound at the H3 receptor.
-
Materials:
-
Cell membranes expressing the H3 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add cell membranes, GDP, and the test compound. For antagonist testing, also add a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
For inverse agonists, the EC50 is the concentration that produces 50% of the maximal decrease in basal [³⁵S]GTPγS binding.
-
For antagonists, the IC50 is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Rat Social Recognition Test for Cognitive Enhancement
This behavioral test assesses short-term memory in rats.
-
Objective: To evaluate the effect of a test compound on short-term social memory.
-
Apparatus: A standard rat cage.
-
Animals: Adult male rats and juvenile male rats.
-
Procedure:
-
Habituation: Place an adult rat in the test cage for a period of habituation (e.g., 30 minutes).
-
Trial 1 (T1): Introduce a juvenile rat into the cage and record the time the adult rat spends actively investigating the juvenile (e.g., sniffing) for a set duration (e.g., 4 minutes).
-
Inter-trial Interval (ITI): Remove the juvenile and administer the test compound or vehicle to the adult rat. The ITI can vary (e.g., 60 minutes).
-
Trial 2 (T2): Re-introduce the same juvenile rat into the cage and record the investigation time for the same duration as in T1.
-
-
Data Analysis:
-
A significant reduction in investigation time in T2 compared to T1 in the vehicle-treated group indicates memory of the juvenile.
-
A compound that enhances memory will result in a more pronounced decrease in investigation time in T2 compared to the vehicle group.
-
Prepulse Inhibition (PPI) Test for Sensorimotor Gating
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
-
Objective: To assess the ability of a test compound to modulate sensorimotor gating.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
-
Animals: Rodents (mice or rats).
-
Procedure:
-
Acclimation: Place the animal in the startle chamber for an acclimation period (e.g., 5 minutes) with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Administer the test compound or vehicle prior to the test session.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the animal's movement.
-
PPI is calculated as a percentage: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].
-
An increase in %PPI by a test compound suggests an improvement in sensorimotor gating.
-
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Irdabisant and Pitolisant for the Enhancement of Cognitive Function
An Objective Guide for Researchers and Drug Development Professionals
The quest for effective cognitive enhancers has led to significant interest in the histaminergic system, particularly the histamine H3 receptor (H3R). As a presynaptic autoreceptor, the H3R negatively regulates the synthesis and release of histamine and other key neurotransmitters involved in arousal and cognition. Both irdabisant and pitolisant are potent H3R antagonists/inverse agonists designed to boost histaminergic neurotransmission, thereby offering potential therapeutic benefits for cognitive deficits. This guide provides a detailed comparison of their mechanisms, preclinical and clinical data, and experimental protocols to inform research and development efforts.
Mechanism of Action: H3 Receptor Inverse Agonism
This compound and pitolisant share a primary mechanism of action as antagonists and inverse agonists at the H3 receptor.[1][2][3][4] H3 receptors are G-protein coupled receptors (GPCRs) that exhibit constitutive activity, meaning they can signal even without an agonist.[3] As inverse agonists, these compounds not only block the receptor from binding with histamine but also reduce its basal, constitutive activity.
This action at presynaptic H3 autoreceptors disinhibits histaminergic neurons, leading to increased synthesis and release of histamine in the brain. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, they also enhance the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which play vital roles in learning, memory, and attention. This broad modulation of key cognitive circuits forms the basis of their therapeutic potential.
Comparative Efficacy and Receptor Binding Affinity
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Species | Binding Affinity (Ki) | Inverse Agonist Activity (EC50) | Antagonist Activity (Kb,app) | Reference |
|---|---|---|---|---|---|---|
| This compound | H3R | Rat | 7.2 ± 0.4 nM | 2.0 nM | 1.0 nM | |
| H3R | Human | 2.0 ± 1.0 nM | 1.1 nM | 0.4 nM |
| Pitolisant | H3R | Human | 0.16 nM | 1.5 nM | - | |
Note: Lower Ki, EC50, and Kb,app values indicate higher binding affinity and potency.
Preclinical studies demonstrated that this compound improves performance in the rat social recognition model of short-term memory at low oral doses (0.01 to 0.1 mg/kg). Pitolisant has also been shown to improve cognitive functions beyond wakefulness, leveraging the known role of histamine in learning and memory processes.
Clinically, pitolisant is approved for the treatment of excessive daytime sleepiness (EDS) in narcolepsy. While cognitive improvement is a secondary benefit, trials have primarily focused on wakefulness metrics like the Epworth Sleepiness Scale (ESS). This compound has been evaluated in clinical trials for cognitive impairment, including in schizophrenia and Alzheimer's disease, but has not yet received regulatory approval.
Table 2: Summary of Key Clinical Trial Data
| Drug | Indication Studied | Key Cognitive/Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Pitolisant | Narcolepsy w/ EDS | Epworth Sleepiness Scale (ESS) | Significant decrease in ESS score vs. placebo. Non-inferior to modafinil. | |
| Narcolepsy w/ Cataplexy | Weekly Cataplexy Rate (WCR) | 75% reduction in WCR vs. 38% for placebo. |
| This compound | Cognitive Impairment | Specific endpoints from Phase I/II trials not detailed in available sources. | Phase I trials completed; advanced to Phase IIa for proof of concept. | |
Experimental Protocols and Methodologies
The evaluation of these compounds relies on rigorous preclinical and clinical trial designs.
Preclinical Models: Cognition-enhancing effects of H3R antagonists are often assessed using models like the Rat Social Recognition Test .
-
Objective: To evaluate short-term memory.
-
Methodology: A juvenile rat is introduced to an adult rat (T1). After an inter-exposure interval, the same juvenile is reintroduced along with a novel juvenile (T2). The time the adult rat spends investigating each juvenile is measured. A rat with intact memory will spend more time investigating the novel juvenile. The drug is administered before T1, and its effect on the recognition ratio is quantified.
Clinical Trial Design: Clinical trials for cognitive enhancers typically follow a randomized, double-blind, placebo-controlled design.
-
Objective: To assess the safety and efficacy of the investigational drug on cognitive function in a specific patient population.
-
Methodology:
-
Screening: Patients are screened against inclusion/exclusion criteria. Baseline cognitive assessments are performed.
-
Randomization: Eligible patients are randomly assigned to receive the drug (at various doses) or a placebo.
-
Treatment Period: Consists of a dose titration/optimization phase followed by a stable dosing period.
-
Assessment: Cognitive function is measured at baseline and at the end of the treatment period using validated scales (e.g., ADAS-Cog, Cogstate Battery, ESS).
-
Follow-up: A post-treatment period to monitor for any withdrawal effects or long-term adverse events.
-
The HARMONY CTP trial for pitolisant provides a clear example. Patients with narcolepsy and cataplexy were randomized to receive pitolisant or placebo for 7 weeks, comprising a 3-week flexible dosing period and a 4-week stable dosing period. The primary endpoint was the change in the weekly cataplexy rate.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties and safety profiles are critical for drug development.
Table 3: Comparative Pharmacokinetics and Safety
| Parameter | This compound | Pitolisant |
|---|---|---|
| Oral Bioavailability | Good interspecies properties (Rat, Dog, Monkey). | Well-absorbed (approx. 90%). |
| BBB Penetration | Yes, orally active and BBB penetrant. | Yes. |
| Metabolism | Minimal in liver microsomes (rat, mouse, dog, human). Low inhibition of CYP450 isoforms. | Metabolized by CYP2D6 and CYP3A4. Dose reduction needed with strong CYP2D6 inhibitors. |
| Common Adverse Events | Data from early-phase trials not detailed in available sources. | Headache, insomnia, nausea (generally mild). |
| Abuse Potential | Not specified. | Lacks significant potential for abuse. |
Conclusion and Future Directions
Both this compound and pitolisant are promising H3R inverse agonists with demonstrated pro-cognitive and wake-promoting effects in preclinical models. Pitolisant has a well-established clinical profile for narcolepsy, with cognitive benefits being a secondary outcome of its primary effect on wakefulness. This compound has shown potent cognition-enhancing activity in animal models and has progressed to clinical trials specifically for cognitive disorders, although detailed efficacy data from these trials are limited in the public domain.
For drug development professionals, the choice between these or similar molecules may depend on the specific cognitive domain being targeted, the desired safety profile, and the potential for drug-drug interactions. Future research should include direct comparative trials and the use of sensitive, modern cognitive batteries to fully elucidate the nuanced effects of these compounds on different aspects of human cognition. The development of multi-target ligands that combine H3R antagonism with other pro-cognitive mechanisms, such as acetylcholinesterase inhibition, also represents an exciting frontier.
References
- 1. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1005402-19-6 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Irdabisant and Other Wake-Promoting Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Irdabisant against other prominent wake-promoting agents: Modafinil, Armodafinil, Solriamfetol, and Pitolisant. This document synthesizes preclinical and clinical data to illuminate the distinct pharmacological profiles of these compounds.
Executive Summary
Wake-promoting agents are critical for managing disorders of excessive sleepiness, such as narcolepsy. These agents operate through diverse mechanisms of action, primarily by modulating key neurotransmitter systems involved in arousal and wakefulness. This compound, a potent and selective histamine H3 (H3) receptor antagonist/inverse agonist, represents a distinct mechanistic class. This guide provides a head-to-head comparison of this compound with established and newer wake-promoting drugs, focusing on their receptor binding affinities, functional activities, and preclinical and clinical efficacy.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and Pitolisant is the blockade of H3 receptors, which function as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons. As inverse agonists, they not only block the receptor but also reduce its constitutive activity, leading to enhanced release of histamine and other neurotransmitters like acetylcholine and norepinephrine, thereby promoting wakefulness.[1][2]
In contrast, Modafinil, Armodafinil, and Solriamfetol primarily act as dopamine and norepinephrine reuptake inhibitors. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), they increase the synaptic concentrations of these catecholamines, which are central to maintaining an alert state.[3][4][5]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the binding affinities (Ki) and functional activities (IC50 or EC50) of this compound and comparator agents at their primary molecular targets. Lower values indicate higher potency.
Table 1: Histamine H3 Receptor Binding Affinity and Functional Activity
| Compound | Species | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) (Inverse Agonism) | Functional Activity (Kb,app, nM) (Antagonism) |
| This compound | Human | 2.0 | 1.1 | 0.4 |
| Rat | 7.2 | 2.0 | 1.0 | |
| Pitolisant | Human | 0.16 - 1.0 | 1.5 | - |
| Rat | 17 | - | - |
Table 2: Dopamine and Norepinephrine Transporter Binding Affinity and Functional Activity
| Compound | Target | Binding Affinity (Ki, µM) | Functional Activity (IC50, µM) (Reuptake Inhibition) |
| This compound | DAT | 11 | - |
| NET | 10 | - | |
| Solriamfetol | DAT | 14.2 | 2.9 - 3.2 |
| NET | 3.7 | 4.4 - 14.4 | |
| Modafinil | DAT | - | 11.11 |
| Armodafinil | DAT | - | - |
| Pitolisant | DAT | >10 | - |
| NET | >10 | - |
Preclinical Efficacy in Wakefulness
Preclinical studies in rodent models are crucial for establishing the wake-promoting potential of novel compounds. Electroencephalography (EEG) is the gold standard for assessing sleep-wake states.
-
This compound : In rats, this compound has been shown to be wake-promoting at doses ranging from 3 to 30 mg/kg, administered orally.
-
Solriamfetol : Preclinical studies in mice have demonstrated the wake-promoting effects of Solriamfetol.
-
Modafinil : Modafinil has been extensively studied and promotes wakefulness in various animal models, including rats and mice.
-
Armodafinil : As the R-enantiomer of modafinil, Armodafinil also demonstrates robust wake-promoting effects in preclinical models.
-
Pitolisant : Preclinical studies have confirmed the wake-promoting properties of Pitolisant.
Clinical Efficacy in Narcolepsy
The efficacy of wake-promoting agents in treating excessive daytime sleepiness (EDS) in patients with narcolepsy is primarily assessed using the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
Table 3: Clinical Efficacy in Narcolepsy (Change from Baseline)
| Compound | MWT (minutes) | ESS (points) |
| This compound | Data not available | Data not available |
| Solriamfetol | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Modafinil | 2.82 - 3.56 | -2.73 to -3.34 |
| Armodafinil | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Pitolisant | 7.0 | -4.6 to -6.1 |
Note: Direct comparative clinical trials for this compound against other wake-promoting agents are not yet available. The data presented are from separate placebo-controlled trials.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key assays cited in this guide.
Radioligand Binding Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human H3 receptor) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a specific radioligand (e.g., [3H]-N-α-methylhistamine for H3R) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It can distinguish between agonists, antagonists, and inverse agonists.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound at various concentrations. For antagonist activity, a known agonist is also included.
-
Termination and Separation: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are captured on filter plates.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: For agonists and inverse agonists, the data are plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, the ability to block agonist-stimulated [³⁵S]GTPγS binding is measured to determine the Kb (antagonist dissociation constant).
In Vivo Electroencephalography (EEG) for Wakefulness Assessment
This technique is used to measure brain electrical activity in freely moving animals to determine the effects of a compound on sleep-wake states.
Methodology:
-
Surgical Implantation: Animals (typically rats or mice) are surgically implanted with electrodes to record EEG from the cortex and electromyography (EMG) from the nuchal muscles.
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording environment.
-
Baseline Recording: Baseline EEG and EMG data are recorded for a 24-hour period to establish normal sleep-wake patterns.
-
Drug Administration: The test compound or vehicle is administered at a specific time of day (often at the beginning of the light/inactive phase).
-
Post-dosing Recording: EEG and EMG are continuously recorded for several hours following drug administration.
-
Data Analysis: The recordings are visually or automatically scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The time spent in each state is quantified and compared between the drug and vehicle conditions.
Conclusion
This compound presents a distinct pharmacological profile as a potent and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, focused on enhancing histaminergic neurotransmission, offers a different approach to promoting wakefulness compared to the dopaminergic and noradrenergic mechanisms of Modafinil, Armodafinil, and Solriamfetol. While direct comparative clinical data for this compound is still emerging, the preclinical and in vitro data suggest it is a promising wake-promoting agent. Further research, particularly head-to-head clinical trials, will be crucial in fully elucidating the comparative efficacy and safety of this compound in the therapeutic landscape of wake-promoting agents.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solriamfetol - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Procognitive Potential of Irdabisant: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the procognitive effects of Irdabisant (CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, with other alternative compounds in various animal strains. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for pivotal experiments, and provides visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated significant procognitive effects in preclinical studies, particularly in models of short-term memory and sensorimotor gating. As an H3R antagonist/inverse agonist, it enhances the release of several key neurotransmitters involved in cognitive processes, including histamine, acetylcholine, and dopamine. This guide provides a comparative analysis of this compound against other H3R antagonists and the atypical antipsychotic risperidone, supported by quantitative data from various animal models.
Comparative Analysis of Procognitive Effects
The procognitive effects of this compound have been evaluated in several animal models, with key findings summarized below in comparison to other relevant compounds.
Rat Social Recognition Test
This test assesses short-term social memory. This compound has been shown to improve performance in this model.
Table 1: Efficacy of this compound and Other H3R Antagonists in the Rat Social Recognition Test
| Compound | Animal Strain | Effective Dose Range (p.o.) | Key Findings |
| This compound (CEP-26401) | Rat | 0.01 - 0.1 mg/kg | Significantly improved performance in the rat social recognition model of short-term memory.[1] |
| Thioperamide | Rat | 1 - 10 mg/kg | Failed to show procognitive effects in normal animals but prevented scopolamine-induced amnesia.[2] |
| Clobenpropit | Rat | 1 - 10 mg/kg | Failed to show procognitive effects in normal animals but prevented scopolamine-induced amnesia.[2] |
Prepulse Inhibition (PPI) Test in Mice
The PPI test is a measure of sensorimotor gating, which is often deficient in neuropsychiatric disorders like schizophrenia.
Table 2: Efficacy of this compound and Risperidone in the Prepulse Inhibition (PPI) Test in DBA/2NCrl Mice
| Compound | Animal Strain | Effective Dose Range (i.p.) | Key Findings |
| This compound (CEP-26401) | DBA/2NCrl Mice | 10 and 30 mg/kg | Increased prepulse inhibition.[1] |
| Risperidone | DBA/2NCrl Mice | 0.3 and 1 mg/kg | Effective at increasing prepulse inhibition.[1] |
| This compound + Risperidone | DBA/2NCrl Mice | 3 mg/kg + 0.1 mg/kg | Coadministration at subefficacious doses significantly increased PPI. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Rat Social Recognition Test Protocol
This protocol is adapted from standard procedures used to assess short-term memory in rats.
Objective: To evaluate the effect of a test compound on the ability of a rat to recognize a juvenile conspecific.
Animals: Adult male rats and juvenile male rats (stimulus animals).
Procedure:
-
Habituation: The adult rat is habituated to the testing arena for a set period.
-
Trial 1 (T1): A juvenile rat is introduced into the arena with the adult rat for a 5-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) is recorded.
-
Inter-trial Interval: A specific time delay is introduced between trials.
-
Trial 2 (T2): The same juvenile rat is reintroduced to the adult rat for a 5-minute period, and the duration of social investigation is recorded. A decrease in investigation time in T2 compared to T1 indicates memory of the juvenile.
-
Drug Administration: The test compound or vehicle is administered at a specified time before T1.
Prepulse Inhibition (PPI) Test Protocol in Mice
This protocol outlines the standard procedure for measuring sensorimotor gating in mice.
Objective: To assess the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
Procedure:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine. By blocking this receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive function.
The downstream signaling pathways affected by H3R antagonists are complex and involve several key molecules implicated in neuronal plasticity and survival.
References
- 1. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Examination of Irdabisant's Impact on Neurotransmitter Levels in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Irdabisant and Other Histamine H3 Receptor Inverse Agonists
This compound (also known as CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its potential therapeutic utility in cognitive and attentional disorders. By blocking the inhibitory H3 autoreceptors on histaminergic neurons and heteroreceptors on other neurons, this compound is designed to increase the release of several key neurotransmitters in the brain, including histamine, acetylcholine, dopamine, and norepinephrine. This guide provides a comparative analysis of the effects of this compound and other H3R inverse agonists on neurotransmitter levels, supported by available preclinical data.
Quantitative Data on Neurotransmitter Release
While direct, head-to-head comparative studies detailing the quantitative effects of this compound versus other H3R inverse agonists on neurotransmitter release are not extensively available in the public domain, data from individual preclinical studies involving this compound and other notable H3R antagonists provide valuable insights. The following tables summarize the observed effects on key neurotransmitters.
Table 1: Effect of H3 Receptor Inverse Agonists on Acetylcholine (ACh) Release
| Compound | Species | Brain Region | Dose | Route | Maximum ACh Increase (% of Baseline) | Citation |
| This compound (CEP-26401) | Rat | Prefrontal Cortex | 0.1 - 3.0 mg/kg | p.o. | Data not specified, but release was enhanced. | [1] |
| This compound (CEP-26401) | Rat | Hippocampus | 0.1 - 3.0 mg/kg | p.o. | Data not specified, but release was enhanced. | [1] |
| ABT-239 | Rat | Frontal Cortex | 0.1 - 3.0 mg/kg | i.p. | Enhanced release | [1] |
| ABT-239 | Rat | Hippocampus | 0.1 - 3.0 mg/kg | i.p. | Enhanced release | [1] |
| GSK189254 | Rat | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | p.o. | Increased release | [2] |
| GSK189254 | Rat | Dorsal Hippocampus | 0.3 - 3 mg/kg | p.o. | Increased release | |
| Pitolisant | Rat | Prefrontal Cortex | 10 mg/kg | i.p. | Increased release |
Table 2: Effect of H3 Receptor Inverse Agonists on Dopamine (DA) Release
| Compound | Species | Brain Region | Dose | Route | Maximum DA Increase (% of Baseline) | Citation |
| This compound (CEP-26401) | Rat | Prefrontal Cortex | 3.0 mg/kg | p.o. | Data not specified, but release was enhanced. | |
| This compound (CEP-26401) | Rat | Striatum | 3.0 mg/kg | p.o. | No effect | |
| ABT-239 | Rat | Frontal Cortex | 3.0 mg/kg | i.p. | Enhanced release | |
| ABT-239 | Rat | Striatum | 3.0 mg/kg | i.p. | No effect | |
| GSK189254 | Rat | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | p.o. | Increased release | |
| Pitolisant | Rat | Prefrontal Cortex | Not specified | Not specified | Preferentially increases dopamine in the prefrontal cortex. | |
| Pitolisant | Rat | Nucleus Accumbens | Not specified | Not specified | No increase in dopamine release. |
Table 3: Effect of H3 Receptor Inverse Agonists on Norepinephrine (NE) Release
| Compound | Species | Brain Region | Dose | Route | Maximum NE Increase (% of Baseline) | Citation |
| GSK189254 | Rat | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | p.o. | Increased release | |
| Pitolisant | Not specified | Not specified | Not specified | Not specified | Enhances the release of norepinephrine. |
Table 4: Effect of H3 Receptor Inverse Agonists on Histamine (HA) Release
| Compound | Species | Brain Region | Dose | Route | Maximum HA Increase (% of Baseline) | Citation |
| ABT-239 | Rat | Prefrontal Cortex | 3 mg/kg | i.p. | Augmented release | |
| Thioperamide | Rat | Various brain regions | Not specified | Not specified | Increases neuronal histamine release. |
Experimental Protocols
The primary technique used to measure extracellular neurotransmitter levels in the studies cited is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
General In Vivo Microdialysis Protocol for Neurotransmitter Measurement in Rodents
This protocol provides a generalized methodology based on standard practices in the field. Specific parameters may vary between individual studies.
1. Animal Preparation and Stereotaxic Surgery:
-
Subjects: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Implantation: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted into the target brain region (e.g., prefrontal cortex, hippocampus, striatum) using precise stereotaxic coordinates from a rat brain atlas. The cannula is secured to the skull with dental cement and anchor screws.
-
Recovery: Animals are allowed to recover from surgery for a period of 24-48 hours before the microdialysis experiment.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (typically 1-2 µL/min) using a microinfusion pump. The composition of aCSF is designed to mimic the ionic environment of the brain's extracellular fluid. For acetylcholine measurement, a cholinesterase inhibitor like neostigmine is often included in the perfusate to prevent degradation of acetylcholine in the dialysis sample.
-
Equilibration: An equilibration period of 1-2 hours is allowed for the tissue to stabilize after probe insertion before sample collection begins.
-
Baseline Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline neurotransmitter levels.
-
Drug Administration: this compound or a comparator compound is administered via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected at the same regular intervals for several hours post-administration to monitor changes in neurotransmitter concentrations.
3. Neurochemical Analysis (HPLC-ECD):
-
Sample Handling: Collected dialysate samples are immediately frozen on dry ice or in a -80°C freezer until analysis.
-
Chromatography: An aliquot of the dialysate is injected into an HPLC system equipped with a reverse-phase column. The neurotransmitters are separated based on their physicochemical properties.
-
Detection: An electrochemical detector is used to quantify the levels of dopamine, norepinephrine, and their metabolites. For acetylcholine, tandem mass spectrometry (LC-MS/MS) is often employed for its high sensitivity and specificity.
-
Quantification: The concentration of each neurotransmitter in the dialysate is determined by comparing the peak area in the sample chromatogram to a standard curve generated from solutions of known neurotransmitter concentrations.
4. Data Analysis:
-
Neurotransmitter concentrations are typically expressed as a percentage of the mean baseline levels for each animal.
-
Statistical analyses (e.g., ANOVA with post-hoc tests) are used to determine the significance of the drug-induced changes in neurotransmitter levels compared to baseline and/or a vehicle control group.
Visualizations
Signaling Pathway of H3 Receptor Inverse Agonists
Caption: this compound blocks the inhibitory signaling of the H3 receptor, leading to increased neurotransmitter release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of a typical in vivo microdialysis experiment to measure neurotransmitter levels.
References
- 1. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Irdabisant: A Comparative Pharmacological Analysis at Human and Rodent Histamine H3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Irdabisant (also known as CEP-26401) at human versus rodent histamine H3 (H3) receptors. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in preclinical and clinical research.
Introduction to this compound
This compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][2] It is characterized by its ability to penetrate the blood-brain barrier and is being investigated for its potential therapeutic effects in cognitive and sleep-wake disorders.[3][4] Understanding the comparative pharmacology of this compound at human and rodent H3 receptors is crucial for translating preclinical findings to clinical applications.
Comparative Binding Affinity
This compound demonstrates high affinity for both human and rodent H3 receptors. However, it exhibits a slightly higher affinity for the human receptor subtype in recombinant systems.
Table 1: this compound Binding Affinity (Ki) at Human and Rodent H3 Receptors
| Species | Receptor Source | Ki (nM) | Reference |
| Human | Recombinant | 2.0 ± 1.0 | [2] |
| Rat | Recombinant | 7.2 ± 0.4 | |
| Rat | Brain Membranes | 2.7 ± 0.3 |
Comparative Functional Activity
As an antagonist and inverse agonist, this compound effectively inhibits the constitutive activity of the H3 receptor and blocks the action of H3 receptor agonists.
Table 2: this compound Functional Activity at Human and Rodent H3 Receptors
| Assay Type | Species | Parameter | Value (nM) |
| Antagonist Activity | Human | Kb, app | 0.4 |
| Antagonist Activity | Rat | Kb, app | 1.0 |
| Inverse Agonist Activity | Human | EC50 | 1.1 |
| Inverse Agonist Activity | Rat | EC50 | 2.0 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human and rodent H3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human or rat H3 receptor, or from rat brain tissue.
-
Competition Binding: Competition binding assays are performed using a radiolabeled H3 receptor antagonist, such as [3H]-N-α-methylhistamine ([3H]-NAMH), as the ligand.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
Objective: To assess the functional activity of this compound as an antagonist and inverse agonist at the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are prepared as described for the radioligand binding assays.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Inverse Agonist Activity: To determine inverse agonist activity, the ability of this compound to decrease basal [³⁵S]GTPγS binding is measured.
-
Antagonist Activity: To determine antagonist activity, the ability of this compound to inhibit the stimulation of [³⁵S]GTPγS binding by an H3 receptor agonist (e.g., R-α-methylhistamine) is measured.
-
Separation and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: EC50 values for inverse agonism and Kb values for antagonism are determined from concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for characterizing an H3 receptor antagonist.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
Summary and Conclusion
This compound is a high-affinity histamine H3 receptor antagonist/inverse agonist with a slight preference for the human receptor over the rodent receptor in recombinant systems. This subtle difference in affinity and functional potency should be taken into consideration when extrapolating data from rodent models to human clinical trials. The experimental protocols outlined provide a basis for the continued investigation and characterization of this compound and other H3 receptor ligands. The provided diagrams offer a visual representation of the H3 receptor's signaling mechanism and a logical workflow for its pharmacological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Irdabisant: A Comparative Analysis of its Selectivity for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irdabisant's binding affinity for the human histamine H3 receptor (hH3R) against other human histamine receptor subtypes (H1, H2, and H4). The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive evaluation of this compound's selectivity profile.
Data Presentation: this compound's Binding Affinity Profile
This compound (also known as CEP-26401) is a potent and highly selective antagonist/inverse agonist of the histamine H3 receptor.[1][2][3][4] Experimental data from radioligand binding assays demonstrate a nanomolar affinity for the human H3 receptor.[1] Notably, this compound exhibits a remarkable selectivity of over 1000-fold for the H3 receptor subtype when compared to the H1, H2, and H4 receptor subtypes.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity vs. hH3R |
| Human Histamine H3 Receptor (hH3R) | This compound | 2.0 | - |
| Human Histamine H1 Receptor (hH1R) | This compound | >2000 | >1000-fold |
| Human Histamine H2 Receptor (hH2R) | This compound | >2000 | >1000-fold |
| Human Histamine H4 Receptor (hH4R) | This compound | >2000 | >1000-fold |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The binding affinity and selectivity of this compound were determined using competitive radioligand binding assays. Below is a detailed methodology representative of the techniques employed in such studies.
Objective:
To determine the binding affinity (Kᵢ) of this compound for human histamine H1, H2, H3, and H4 receptors.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells recombinantly expressing one of the human histamine receptor subtypes (H1, H2, H3, or H4).
-
Radioligands:
-
For hH1R: [³H]-Pyrilamine (also known as Mepyramine)
-
For hH2R: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine
-
For hH3R: [³H]-Nα-methylhistamine
-
For hH4R: [³H]-Histamine or a selective [³H]-labeled antagonist
-
-
Test Compound: this compound (CEP-26401)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for each receptor subtype (e.g., Mepyramine for H1R, Ranitidine for H2R, Thioperamide for H3R, and JNJ7777120 for H4R).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the specific radioligand for each receptor subtype to a final concentration approximately equal to its Kₔ value.
-
Resuspend the cell membranes in the assay buffer to a protein concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, the respective radioligand, and the cell membrane suspension to designated wells.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the cell membrane suspension to another set of wells.
-
Competitive Binding: Add the serially diluted this compound solutions, the radioligand, and the cell membrane suspension to the remaining wells. All conditions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Radioactivity Measurement:
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Histamine Receptor Signaling Pathways
The four subtypes of histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation by histamine.
Histamine H1 Receptor (Gq-coupled)
The H1 receptor couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Histamine H1 Receptor Signaling Pathway
Histamine H2 Receptor (Gs-coupled)
The H2 receptor is coupled to Gs proteins. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Histamine H2 Receptor Signaling Pathway
Histamine H3 and H4 Receptors (Gi/o-coupled)
Both H3 and H4 receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the Gi/o protein can also modulate the activity of various ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G protein-coupled inwardly rectifying K⁺ (GIRK) channels.
Histamine H3/H4 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CEP-26401 (this compound), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Histamine Receptor | TargetMol [targetmol.com]
Benchmarking Irdabisant's Safety Profile Against Other CNS-Active Compounds
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Irdabisant (CEP-26401), a selective histamine H3 (H3) receptor antagonist/inverse agonist, with other centrally active compounds: pitolisant (a fellow H3 receptor antagonist/inverse agonist), modafinil (a wakefulness-promoting agent), and donepezil (an acetylcholinesterase inhibitor). The information is curated for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's safety profile, supported by preclinical and clinical data.
Preclinical Safety Profile: In Vitro and In Vivo Assessments
A critical step in the early development of any central nervous system (CNS) active compound is the thorough evaluation of its preclinical safety profile. This typically involves a battery of in vitro and in vivo assays designed to identify potential liabilities, including off-target effects and general toxicity. Here, we compare the preclinical safety data of this compound with pitolisant, modafinil, and donepezil.
Cardiovascular Safety: hERG Channel Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key focus of preclinical safety assessment due to the risk of drug-induced QT prolongation and potentially fatal cardiac arrhythmias. A higher IC50 value indicates a lower potential for hERG channel blockade and is therefore more favorable.
| Compound | hERG IC50 (μM) |
| This compound | 13.8[1][2][3][4] |
| Pitolisant | 1.3[5] |
| Modafinil | Data not available in the provided search results |
| Donepezil | 1.3 |
This compound demonstrates a significantly weaker inhibition of the hERG channel compared to both pitolisant and donepezil, suggesting a potentially lower risk of drug-induced cardiac arrhythmias.
Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Enzyme Inhibition
Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. Assessing the inhibitory potential of a new chemical entity against major CYP isoforms is a standard component of preclinical safety evaluation. Lower IC50 or Ki values indicate a higher potential for inhibition.
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound (IC50) | >30 μM | >30 μM | >30 μM | >30 μM | >30 μM |
| Pitolisant | Investigated, no specific IC50 values found | Investigated, no specific IC50 values found | Investigated, no specific IC50 values found | Moderate inhibitor | Inducer |
| Modafinil (Ki) | Inducer | Weakly decreased activity at high concentrations | 39 μM (competitive inhibitor) | No significant inhibition | Inducer |
| Donepezil | Data not available | Data not available | Data not available | Data not available | Data not available |
This compound shows very weak inhibitory potential against the major CYP450 enzymes, with IC50 values greater than 30 μM, indicating a low likelihood of clinically significant drug-drug interactions mediated by these enzymes. In contrast, modafinil is a known inhibitor of CYP2C19 and an inducer of several other CYP isoforms, while pitolisant also demonstrates interactions with CYP2D6 and CYP3A4.
Clinical Safety Profile: Adverse Events in Human Trials
The safety and tolerability of a drug in humans are paramount. The following table summarizes the most frequently reported adverse events from clinical trials of this compound and the comparator compounds.
| Adverse Event | This compound (CEP-26401) | Pitolisant | Modafinil | Donepezil | Placebo (from respective trials) |
| Headache | Most common | Frequent | 34% | - | 23% (Modafinil trials) |
| Insomnia | Most common | 6% | Common | - | 2% (Pitolisant trials) |
| Nausea | - | 6% | 11% | 11.8% (23mg/d) | 3% (Pitolisant trials), 3% (Modafinil trials), 3.4% (10mg/d Donepezil trials) |
| Anxiety | - | 5% | 5-10% | - | 1% (Pitolisant trials) |
| Diarrhea | - | - | 5-10% | 8.3% (23mg/d) | 5.3% (10mg/d Donepezil trials) |
| Vomiting | - | - | - | 9.2% (23mg/d) | 2.5% (10mg/d Donepezil trials) |
The most common treatment-related adverse events reported for this compound in Phase 1 studies were headache and insomnia. These are also commonly observed with other CNS-active, wake-promoting agents like pitolisant and modafinil. The gastrointestinal side effects prominent with donepezil, an acetylcholinesterase inhibitor, are less of a feature with the histamine H3 receptor antagonists and modafinil.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the safety data presented in this guide.
hERG Potassium Channel Assay (Automated Patch Clamp)
This assay is conducted to assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation.
-
Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the hERG gene (KCNH2), is used.
-
Compound Preparation: The test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to a range of concentrations in the extracellular recording solution.
-
Automated Patch Clamp: An automated patch-clamp system (e.g., QPatch) is used for high-throughput screening. The cells are captured on a planar patch-clamp chip.
-
Electrophysiological Recording: A whole-cell patch-clamp configuration is established. The cells are held at a specific holding potential (e.g., -80 mV), and a voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a logistical equation.
Cytochrome P450 (CYP) Inhibition Assay
This in vitro assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Substrate Incubation: A specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the enzyme source in the presence of a range of concentrations of the test compound. The reaction is initiated by adding a cofactor, NADPH.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is calculated.
Irwin Test (in rodents)
The Irwin test is a comprehensive screen used to assess the behavioral and physiological effects of a novel compound in rodents (typically mice or rats). It provides a broad overview of the compound's potential CNS activity and any overt signs of toxicity.
-
Animal Acclimation: Animals are acclimated to the testing environment to reduce stress-induced behavioral changes.
-
Dosing: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is always included.
-
Observation: At specified time points after dosing, a trained observer systematically scores a range of behavioral and physiological parameters. These include, but are not limited to:
-
General Appearance: Posture, grooming, skin color.
-
Autonomic Effects: Salivation, lacrimation, pupil size.
-
Neuromuscular Effects: Gait, motor activity, muscle tone, reflexes (e.g., righting reflex, pinna reflex).
-
Behavioral Effects: Alertness, reactivity to stimuli, stereotypy, passivity.
-
-
Scoring: A standardized scoring system is used to quantify the observed effects. The observer is typically blinded to the treatment groups to minimize bias.
Rotarod Test (in rodents)
The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents. It is particularly useful for detecting deficits induced by CNS-active drugs.
-
Apparatus: The apparatus consists of a rotating rod, the speed of which can be kept constant or accelerated. The rod is suspended at a height that encourages the animal to remain on it without causing injury from a fall.
-
Training: Prior to testing, animals are trained on the rotarod for a set number of trials. This is to ensure that the measured performance is due to motor coordination rather than novelty or fear.
-
Testing: On the test day, the animal is placed on the rotating rod. The latency to fall from the rod is recorded. For an accelerating rotarod, the speed at which the animal falls is also noted.
-
Data Analysis: The latency to fall (in seconds) is the primary measure. A decrease in the latency to fall in the drug-treated group compared to the vehicle control group indicates impaired motor coordination.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in safety assessment, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. NB-64-20623-5mg | this compound [1005402-19-6] Clinisciences [clinisciences.com]
- 4. glpbio.com [glpbio.com]
- 5. Nonclinical cardiovascular safety of pitolisant: comparing International Conference on Harmonization S7B and Comprehensive in vitro Pro‐arrhythmia Assay initiative studies - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Preclinical Success: A Comparative Guide to Irdabisant for Therapeutic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key preclinical findings for Irdabisant, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, against established and emerging therapeutic alternatives. The objective is to facilitate the therapeutic validation of this compound by presenting its performance characteristics alongside supporting experimental data and detailed methodologies.
Executive Summary
This compound (CEP-26401) is a novel compound with high affinity for the human H3R, acting as both an antagonist and an inverse agonist.[1] This dual mechanism enhances the release of histamine and other neurotransmitters, leading to wake-promoting and cognitive-enhancing effects demonstrated in various preclinical models.[2][3] This guide compares this compound's preclinical profile with that of Pitolisant, another H3R antagonist, and two established wake-promoting agents with different mechanisms of action, Modafinil and Solriamfetol. The data presented herein is intended to aid researchers in designing pivotal studies to replicate and build upon these foundational preclinical findings.
Comparative Preclinical Data
The following tables summarize the available quantitative preclinical data for this compound and its comparators. It is important to note that direct head-to-head studies are limited, and thus, comparisons should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Species | Assay Type | Value | Unit | Citation |
| This compound | H3R | Human | Ki | 2.0 ± 1.0 | nM | [2] |
| H3R | Rat | Ki | 7.2 ± 0.4 | nM | [2] | |
| H3R | Human | EC50 (Inverse Agonist) | 1.1 | nM | ||
| H3R | Rat | EC50 (Inverse Agonist) | 2.0 | nM | ||
| hERG | Human | IC50 | 13.8 | µM | ||
| Pitolisant | H3R | Human | Ki | 0.16 | nM | |
| H3R | Human | EC50 (Inverse Agonist) | 1.5 | nM | ||
| Modafinil | DAT | - | - | - | - | |
| Solriamfetol | DAT | Human | IC50 | 3.2 | µM | |
| NET | Human | IC50 | 14.4 | µM |
Table 2: Preclinical Efficacy in Wakefulness and Narcolepsy Models
| Compound | Animal Model | Key Efficacy Endpoint | Dose Range | Route | Result | Citation |
| This compound | Rat | Wakefulness | 3 to 30 mg/kg | p.o. | Wake-promoting | |
| Pitolisant | Orexin knockout mice | Wakefulness | - | - | Increased wakefulness | |
| Modafinil | Orexin knockout mice | Wakefulness | 10, 30, 100 mg/kg | i.p. | More effectively increased wakefulness time compared to wild-type mice | |
| Orexin knockout mice | Cataplexy | 100 mg/kg | i.p. | Did not suppress direct transitions from wakefulness to REM sleep | ||
| Solriamfetol | - | - | - | - | No direct preclinical data on cataplexy found. |
Table 3: Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Test | Dose Range | Route | Key Finding | Citation |
| This compound | Rat | Social Recognition | 0.01 to 0.1 mg/kg | p.o. | Improved performance in short-term memory | |
| DBA/2NCrl Mice | Prepulse Inhibition (PPI) | 10 and 30 mg/kg | i.p. | Increased PPI | ||
| Modafinil | Mice with sleep fragmentation | Novel Object Recognition | 200 mg/kg | - | Improved performance | |
| Pitolisant | - | - | - | - | Preliminary evidence suggests potential benefits on attention and cognitive function. |
Experimental Protocols
Detailed methodologies for key preclinical assays are crucial for replication and validation.
Orexin Knockout Mouse Model of Narcolepsy
This model is a cornerstone for evaluating therapies targeting narcolepsy.
-
Animal Model: Mice with a targeted disruption of the prepro-orexin gene (orexin knockout mice) are used. These mice exhibit a phenotype strikingly similar to human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like episodes.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Housing and Acclimation: Animals are individually housed with a regular light-dark cycle and allowed to acclimate to the recording setup.
-
Drug Administration: this compound or comparator compounds are administered at specified doses and routes (e.g., intraperitoneally or orally).
-
Data Acquisition and Analysis: Continuous EEG/EMG recordings are collected and scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Cataplexy-like episodes are identified by the presence of muscle atonia during wakefulness.
-
Outcome Measures: Key endpoints include total time spent in each state, number and duration of cataplexy-like episodes, and sleep-wake fragmentation.
Rat Social Recognition Test
This test assesses short-term social memory.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Habituation: An adult rat (the subject) is habituated to the test arena.
-
First Exposure (T1): A juvenile rat is introduced into the arena with the subject for a short period (e.g., 5 minutes). The time the subject spends investigating the juvenile is recorded.
-
Inter-trial Interval: A delay is introduced (e.g., 30-120 minutes).
-
Second Exposure (T2): The same juvenile rat is reintroduced to the arena with the subject. The investigation time is again recorded.
-
-
Drug Administration: Test compounds are administered before the first exposure.
-
Data Analysis: A recognition index is calculated, typically as the ratio or difference between the investigation times at T2 and T1. A significant decrease in investigation time at T2 indicates memory of the juvenile.
Prepulse Inhibition (PPI) Test in Mice
This test measures sensorimotor gating, a process often deficient in neuropsychiatric disorders.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for an acclimation period.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval.
-
No-stimulus trials: Background noise only.
-
-
-
Drug Administration: Test compounds are administered prior to the test session.
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action as an H3R antagonist/inverse agonist.
Experimental Workflow for Preclinical Validation
Caption: A typical workflow for the preclinical validation of a novel compound like this compound.
Logical Comparison of Therapeutic Alternatives
Caption: Logical relationship of this compound to alternative therapeutic agents for narcolepsy.
References
Irdabisant's Efficacy in Neurological Disorders: A Systematic Review and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the preclinical efficacy of Irdabisant (CEP-26401), a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist. Its performance is compared with other notable H3 receptor antagonists in various models of neurological disorders. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in neurology and drug development.
Executive Summary
This compound demonstrates high affinity and functional antagonism for the human and rat H3 receptors. Preclinical studies highlight its potential in treating cognitive and attentional deficits, with efficacy observed in rodent models of short-term memory and sensorimotor gating. While the mechanism of action—enhancing the release of key neurotransmitters by blocking H3 autoreceptors—is well-established for the H3 antagonist class, direct and detailed evidence for this compound's efficacy in specific models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is limited in the currently available literature. This guide presents a comparative analysis of this compound against other H3 receptor antagonists, providing a data-driven overview of its preclinical profile.
Data Presentation: Comparative Efficacy of H3 Receptor Antagonists
The following tables summarize the quantitative data for this compound and a selection of other H3 receptor antagonists, providing a basis for performance comparison.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Target | Species | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀/Kₑ, nM) |
| This compound (CEP-26401) | H3 Receptor | Human | 2.0[1] | EC₅₀ = 1.1 (inverse agonist)[2] |
| H3 Receptor | Rat | 7.2[1] | Kᵢ = 2.7 (brain membranes)[1]; EC₅₀ = 2.0 (inverse agonist)[2] | |
| Pitolisant (BF2.649) | H3 Receptor | Human | 0.16 | EC₅₀ = 1.5 (inverse agonist) |
| ABT-239 | H3 Receptor | Human | pKᵢ = 9.5 | pEC₅₀ = 8.2 (inverse agonist) |
| H3 Receptor | Rat | pKᵢ = 8.9 | pEC₅₀ = 8.9 (inverse agonist) | |
| GSK-189254 | H3 Receptor | Human | pKᵢ = 9.59 - 9.90 | pIC₅₀ = 8.20 (inverse agonist) |
| H3 Receptor | Rat | pKᵢ = 8.51 - 9.17 | - | |
| Ciproxifan | H3 Receptor | Rat | 0.5 - 1.9 | IC₅₀ = 9.2 |
| Thioperamide | H3 Receptor | Rat | 4 | - |
Table 2: In Vivo Efficacy in Models of Cognitive and Attentional Disorders
| Compound | Animal Model | Neurological Disorder Model | Effective Dose Range | Key Findings |
| This compound (CEP-26401) | Rat | Social Recognition (Short-term memory) | 0.01 - 0.1 mg/kg (p.o.) | Improved performance |
| Mouse (DBA/2NCrl) | Prepulse Inhibition (Sensorimotor gating) | 10 and 30 mg/kg (i.p.) | Increased prepulse inhibition | |
| Pitolisant | - | - | - | Data not available in a comparable format |
| ABT-239 | Rat | Social Memory | 0.01 - 0.3 mg/kg | Improved social memory |
| Mouse (DBA/2) | Prepulse Inhibition | 1.0 - 3.0 mg/kg | Improved gating deficits | |
| GSK-189254 | Rat | Passive Avoidance, Water Maze, Object Recognition | 0.3 - 3 mg/kg (p.o.) | Significantly improved performance |
| Ciproxifan | Mouse (APP Tg2576) | Alzheimer's Disease | 3.0 mg/kg | Reversed cognitive impairment in object recognition task |
| Rat | Five-choice task (Attention) | - | Enhanced attention | |
| Thioperamide | Mouse | Inhibitory Avoidance | 1.25 - 20 mg/kg | Dose-dependent facilitation of memory consolidation |
| Mouse (APP/PS1) | Alzheimer's Disease | - | Alleviated cognitive dysfunction |
Table 3: Effect on Neurotransmitter Release (In Vivo Microdialysis)
| Compound | Brain Region | Neurotransmitter(s) Increased | Species |
| This compound (CEP-26401) | Not specified | Dopamine, Acetylcholine | Rat |
| ABT-239 | Frontal Cortex, Hippocampus | Acetylcholine | Rat |
| Frontal Cortex | Dopamine | Rat | |
| GSK-189254 | Anterior Cingulate Cortex | Acetylcholine, Norepinephrine, Dopamine | Rat |
| Dorsal Hippocampus | Acetylcholine | Rat | |
| Ciproxifan | Hippocampus, Prefrontal Cortex | Acetylcholine | Rat |
| Prefrontal Cortex | Dopamine, Norepinephrine | Rat |
Experimental Protocols
Rat Social Recognition Test
This test assesses short-term memory in rats. The protocol generally involves two trials. In the first trial (T1), an adult rat is allowed to explore a juvenile rat for a set period. After an inter-trial interval, the adult rat is exposed to either the same juvenile rat (familiar) or a novel juvenile rat in the second trial (T2). The time the adult rat spends investigating the juvenile in each trial is recorded. A reduction in investigation time in T2 with the familiar juvenile indicates recognition memory.
Detailed Methodology:
-
Habituation: Adult male rats are individually housed and handled for several days before testing.
-
Trial 1 (T1): An unfamiliar juvenile rat is introduced into the home cage of the adult rat. The amount of time the adult rat spends actively investigating (e.g., sniffing, grooming) the juvenile is recorded for a defined period (e.g., 4 minutes).
-
Inter-Trial Interval (ITI): A delay is imposed between T1 and T2 (e.g., 60 minutes) during which the juvenile is removed.
-
Trial 2 (T2): The adult rat is re-exposed to either the same juvenile from T1 or a novel, unfamiliar juvenile. The investigation time is again recorded for the same duration as in T1.
-
Data Analysis: A recognition index is calculated, typically as the ratio or difference between the investigation times in T2 and T1. A significant decrease in investigation time for the familiar juvenile compared to a novel juvenile indicates intact social recognition memory.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is deficient in several neurological and psychiatric disorders, including schizophrenia. The test is based on the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse).
Detailed Methodology:
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the whole-body startle response of the animal and a speaker to deliver acoustic stimuli.
-
Acclimation: The animal is placed in the startle chamber for a brief period (e.g., 5 minutes) to acclimate to the environment with background white noise.
-
Stimuli: A series of trials are presented in a pseudorandom order. These include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a significant startle response on its own.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms).
-
-
Data Collection: The startle amplitude is measured for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
In Vivo Microdialysis for Neurotransmitter Release
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Detailed Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules, including neurotransmitters, diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established by collecting several samples before the administration of the test compound.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a Gi/o protein-coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. This compound, as an antagonist/inverse agonist, blocks this inhibitory effect.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Irdabisant
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Irdabisant, a potent and selective histamine H3 receptor antagonist/inverse agonist. In the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on established best practices for handling potent, non-volatile, bioactive small molecules in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when working with potent research compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks. Double gloving is recommended as a general practice to minimize the risk of exposure.
| Task | Minimum Recommended PPE |
| Storage and Transport | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Weighing of Solid Compound | - Disposable low-permeability laboratory coat or gown- Chemical splash goggles- Face shield- Double nitrile gloves- N95 or higher rated respirator (if not handled in a containment hood) |
| Preparation of Solutions (e.g., in DMSO) | - Disposable low-permeability laboratory coat or gown- Chemical splash goggles- Double nitrile gloves |
| In Vitro / In Vivo Dosing | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Waste Disposal | - Standard laboratory coat- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves |
Operational Plan: Safe Handling Workflow
All procedures involving the handling of solid this compound should be performed in a designated area, ideally within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid this compound Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of in the solid hazardous waste container.
-
This compound Solutions (e.g., in DMSO): Collect in a labeled hazardous liquid waste container compatible with organic solvents. Do not pour down the drain.[1]
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated after use. A suitable solvent such as ethanol or isopropanol can be used, followed by a detergent and water wash.
-
Empty Stock Vials: Triple-rinse with a suitable solvent (e.g., ethanol or the solvent used for dissolution). Collect the rinsate as hazardous liquid waste. Deface the label on the empty vial before disposing of it in the appropriate laboratory glass waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols Cited
While no specific experimental protocols for this compound were detailed in the safety-focused search, it is known to be soluble in DMSO for research purposes. The preparation of solutions should always be conducted in a fume hood or ventilated enclosure.
Decision-Making for PPE Selection
The level of PPE should be determined by a risk assessment of the specific procedure being performed. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
